Product packaging for N6-Benzyl-9H-purine-2,6-diamine(Cat. No.:)

N6-Benzyl-9H-purine-2,6-diamine

Cat. No.: B7818319
M. Wt: 240.26 g/mol
InChI Key: XSSREOLCRTWEPI-UHFFFAOYSA-N
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Description

N6-Benzyl-9H-purine-2,6-diamine is a useful research compound. Its molecular formula is C12H12N6 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N6 B7818319 N6-Benzyl-9H-purine-2,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-benzyl-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSREOLCRTWEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine, is a synthetic purine derivative with significant biological activities. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a cytokinin and the potential of its derivatives in therapeutic applications. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in plant biology and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a purine core with an amino group at the C2 position and a benzylamino group at the C6 position. This compound is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference
IUPAC Name N-Benzyl-9H-purine-2,6-diamine-
Synonyms 2-amino-6-benzylaminopurine, 6-BAP[1][3]
Molecular Formula C₁₂H₁₂N₆-
Molecular Weight 240.26 g/mol -
Melting Point 230-233 °C[4]
Appearance White to off-white powder[3][4]
Water Solubility 440 mg/L (at 15 °C)[1][3]
Solubility in Ethanol Slightly soluble[5]
Solubility in DMSO ~10 mg/mL[2]
Solubility in DMF Soluble[1]
pKa 9.36 ± 0.20 (Predicted)[4]
UV/Vis. λmax 271 nm[2]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a halogenated purine precursor with benzylamine.

Synthesis from 2-Amino-6-chloropurine

A prevalent synthetic route starts with the commercially available 2-amino-6-chloropurine. The chlorine atom at the C6 position is susceptible to nucleophilic attack by an amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine in a suitable solvent such as isopropanol or DMF.

  • Addition of Reagents: Add an excess of benzylamine to the solution. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis from Guanine

Another synthetic pathway begins with guanine, which is first converted to 2-amino-6-chloropurine.

Experimental Protocol:

  • Chlorination of Guanine: Guanine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to produce 2-amino-6-chloropurine.[6]

  • Amination: The resulting 2-amino-6-chloropurine is then reacted with benzylamine as described in the protocol above.

Workflow for Synthesis and Purification:

G General Workflow for Synthesis and Purification start Start Materials (e.g., 2-Amino-6-chloropurine, Benzylamine) reaction Nucleophilic Substitution Reaction (Solvent, Heat, Base) start->reaction workup Reaction Work-up (Solvent Removal, Precipitation) reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound is a synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis).[3] Its biological effects are primarily observed in plants, where it influences growth and development. Derivatives of this compound have also been investigated for their potential in medicine, including anticancer and antiviral activities.[7]

Cytokinin Signaling Pathway in Plants

In plants, cytokinins like this compound initiate a signaling cascade that involves a two-component signaling system, which is analogous to systems found in bacteria.[8][9]

Experimental Protocol for Cytokinin Activity Bioassay (e.g., Tobacco Callus Bioassay):

  • Medium Preparation: Prepare a sterile Murashige and Skoog (MS) basal medium supplemented with auxins (e.g., NAA) and varying concentrations of this compound. A control medium without the compound should also be prepared.

  • Callus Culture: Inoculate tobacco callus tissue onto the prepared media in sterile petri dishes.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions of light and temperature.

  • Data Collection: After a defined period (e.g., 4-6 weeks), measure the increase in fresh and dry weight of the callus tissue.

  • Analysis: Compare the growth of callus on media containing this compound with the control to determine the effect on cell division and proliferation.

Cytokinin Two-Component Signaling Pathway:

G Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (Histidine Kinase) ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphorelay type_b_arr Type-B Response Regulator (ARR) ahp->type_b_arr Phosphorylation & Activation gene_expression Cytokinin Response Gene Expression type_b_arr->gene_expression Transcription Activation type_a_arr Type-A Response Regulator (ARR) type_a_arr->receptor Negative Feedback gene_expression->type_a_arr Synthesis cytokinin This compound cytokinin->receptor Binding & Autophosphorylation G Purine Analogs in Drug Discovery purine_scaffold Purine Scaffold substitution Chemical Substitution (e.g., at C2, C6, N9) purine_scaffold->substitution compound_library Library of Analogs (e.g., this compound derivatives) substitution->compound_library biological_screening Biological Screening (e.g., Kinase Assays, Cell Viability) compound_library->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies lead_compound Lead Compound Identification sar_studies->lead_compound drug_development Further Drug Development lead_compound->drug_development

References

An In-depth Technical Guide to N6-Benzyl-9H-purine-2,6-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information specifically for N6-Benzyl-9H-purine-2,6-diamine is limited. This guide provides a comprehensive overview based on data from closely related purine derivatives to infer its properties, synthesis, and potential biological activities. All data should be considered in the context of the specified analog.

Chemical Identity and Properties

While a specific CAS number for this compound was not readily found in public databases, several structurally similar compounds are well-documented. These analogs provide a basis for understanding the physicochemical properties of this class of molecules.

PropertyThis compound (Predicted)6-Benzyl-9H-purine[1]N6-cyclopropyl-9H-purine-2,6-diamine[2]6-(Phenylmethoxy)-9H-purin-2-amine[3]
CAS Number Not Found29866-18-0120503-69-719916-73-5
Molecular Formula C12H12N6C12H10N4C8H10N6C12H11N5O
Molecular Weight 240.26 g/mol 210.23 g/mol 190.21 g/mol 241.25 g/mol
Appearance Solid (Predicted)---
Purity -95%[1]--
Solubility ---35.9 µg/mL in aqueous solution at pH 7.4

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow established methods for the preparation of N6-substituted purine derivatives. A common strategy involves the nucleophilic substitution of a halogenated purine precursor with the desired amine.

Proposed Synthetic Pathway

A plausible synthetic route starts from 2-amino-6-chloropurine, which is commercially available. The chloro group at the C6 position is a good leaving group and can be displaced by benzylamine in a nucleophilic aromatic substitution reaction.

Synthetic Pathway 2-amino-6-chloropurine 2-amino-6-chloropurine Reaction Reaction 2-amino-6-chloropurine->Reaction Benzylamine Benzylamine Benzylamine->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar N-substituted purine derivatives[4][5]:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or n-butanol.

  • Addition of Reagents: Add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the presence of the benzyl and purine moieties and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Potential Applications

While direct biological data for this compound is not available, the broader class of substituted purines has been extensively studied, revealing a wide range of biological activities. Many of these compounds are investigated for their potential as therapeutic agents.

Compound ClassReported Biological ActivityPotential ApplicationReferences
6,9-disubstituted purinesAntibacterial, antileishmanial, antitumorInfectious diseases, Cancer therapy[5]
9-benzyl-6-(dimethylamino)-9H-purinesAntirhinovirus activityAntiviral therapy[6]
2,6,9-trisubstituted purinesCytotoxicity against cancer cell lines, induction of apoptosis, cell cycle arrestCancer therapy[7][8]
N6-substituted adenosinesGrowth inhibition of leukemia cells, inhibition of adenosine deaminaseCancer therapy, Immunology[2]

The presence of the 2,6-diamino substitution, combined with the N6-benzyl group, suggests that this compound could exhibit interesting biological properties, potentially as an inhibitor of kinases or other ATP-binding proteins, a common mechanism for purine analogs.

Potential Mechanism of Action and Signaling Pathways

Many biologically active purine derivatives function by mimicking endogenous purines, thereby interacting with purine-binding sites in enzymes and receptors. A common target for this class of compounds is the family of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.

Cell_Cycle_Regulation cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 S_Phase S_Phase CyclinD_CDK46->S_Phase G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 G2_Phase G2_Phase CyclinE_CDK2->G2_Phase S Phase Progression CyclinA_CDK2 Cyclin A / CDK2 M_Phase M_Phase CyclinA_CDK2->M_Phase G2/M Transition CyclinB_CDK1 Cyclin B / CDK1 G1_Phase G1_Phase CyclinB_CDK1->G1_Phase Mitosis N6_Benzyl_Purine This compound N6_Benzyl_Purine->CyclinD_CDK46 N6_Benzyl_Purine->CyclinE_CDK2 N6_Benzyl_Purine->CyclinA_CDK2 N6_Benzyl_Purine->CyclinB_CDK1

Caption: Hypothetical inhibition of Cyclin-Dependent Kinases.

Experimental Protocol for a Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the cell culture medium and added to the wells containing the cells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound belongs to a class of purine derivatives with significant therapeutic potential. While specific data for this compound is scarce, the available information on its analogs suggests that it could be a valuable subject for further investigation, particularly in the fields of oncology and virology. The synthetic routes are well-established, and a variety of biological assays can be employed to elucidate its specific activities and mechanisms of action. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological profile.

References

N6-Benzyl-9H-purine-2,6-diamine: A Technical Guide on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-9H-purine-2,6-diamine belongs to the broad class of substituted purine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While specific research on this compound is limited, this technical guide consolidates the current understanding of its likely mechanism of action by examining the extensive research on structurally related 2,6-diaminopurine and 2,6,9-trisubstituted purine analogues. These related compounds have demonstrated potent anti-proliferative, cytotoxic, and antiviral activities, primarily through the inhibition of various protein kinases and interference with cell cycle progression. This document provides an in-depth overview of the presumed signaling pathways, molecular targets, and cellular effects, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Introduction

The purine core is a privileged scaffold in drug discovery, forming the basis for numerous endogenous signaling molecules and a wide array of therapeutic agents. Modifications at the C2, N6, and N9 positions of the purine ring have yielded compounds with a broad spectrum of biological activities, including anticancer and antiviral effects. This compound, with its characteristic benzyl group at the N6 position and an amino group at C2, is poised to interact with various biological targets. This guide extrapolates its potential mechanism of action from the well-documented activities of its structural relatives.

Presumed Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Based on the activities of analogous 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives, the primary mechanism of action for this compound is likely the inhibition of protein kinases that are critical for cell cycle regulation and signal transduction. Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.[1]

Inhibition of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases

Many 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDKs and Aurora kinases, which are key regulators of cell cycle progression.[1][2] For instance, the related compound reversine, a 2,6-diamino-substituted purine, is a known inhibitor of Aurora kinases. Inhibition of these kinases can lead to defects in mitotic spindle formation and ultimately result in cell cycle arrest, typically at the G2/M phase.[2]

Inhibition of Tyrosine Kinases

Several 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against various tyrosine kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR) [3]

  • B-Raf proto-oncogene, serine/threonine kinase (BRAF) [3]

  • Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) [4]

  • Bruton's tyrosine kinase (BTK) [4]

  • FMS-like tyrosine kinase 3 (FLT3) [4]

Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Induction of Apoptosis

By inhibiting key survival kinases and inducing cell cycle arrest, it is presumed that this compound can trigger programmed cell death, or apoptosis. Studies on related compounds have shown that they can induce apoptosis in various cancer cell lines.[1][2]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of various 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives against different cancer cell lines and kinases. This data provides a reference for the potential potency of this compound.

Table 1: Cytotoxic Activity of Related Purine Derivatives

Compound ClassCell LineIC50/EC50 (µM)Reference
6,9-Disubstituted PurinesHuh7 (Liver Carcinoma)0.05 - 21.8[5]
6,9-Disubstituted PurinesHCT116 (Colon Carcinoma)0.05 - 21.8[5]
6,9-Disubstituted PurinesMCF7 (Breast Carcinoma)0.05 - 21.8[5]
Thiosubstituted PurinesSNB-19 (Glioblastoma)< 10[6]
Thiosubstituted PurinesC-32 (Melanoma)7.58[6]
Purine-based DerivativesCaco-2 (Colorectal Adenocarcinoma)31.40[7]
Purine-based DerivativesHepG-2 (Hepatocellular Carcinoma)27.15[7]
Purine-based DerivativesMCF-7 (Breast Carcinoma)21.71[7]

Table 2: Kinase Inhibitory Activity of Related Purine Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
2,6,9-Trisubstituted PurineBcr-Abl70[4]
2,6,9-Trisubstituted PurineBTK410[4]
2,6,9-Trisubstituted PurineFLT3-ITD380[4]
Purine-based DerivativesEGFR87 - 98[3]

Table 3: Receptor Binding Affinity of a Related Purine Derivative

CompoundReceptorKᵢ (nM)Reference
N2-benzyl-9-propyl-9H-purine-2,6-diamineAdenosine A17600[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 2,6-diaminopurine derivatives, based on methodologies reported in the literature.

General Synthesis of N6-Substituted-9H-purine-2,6-diamines

A common synthetic route starts from 2,6-dichloropurine. The chlorine atom at the C6 position is more reactive and can be selectively substituted with an amine. Subsequent substitution at the C2 position with an amino group can be achieved under more forcing conditions.

  • Step 1: N6-Substitution: 2,6-Dichloropurine is reacted with benzylamine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine, at reflux temperature to yield 2-chloro-N6-benzyl-9H-purin-6-amine.

  • Step 2: N2-Amination: The resulting intermediate is then subjected to amination at the C2 position. This can be achieved by heating with a source of ammonia, such as ammonium hydroxide in a sealed vessel, or by using other amination reagents.

  • Purification: The final product is typically purified by column chromatography on silica gel followed by recrystallization.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with sulforhodamine B dye. The bound dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).[5][9]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition is often measured using in vitro enzymatic assays. A variety of commercial kits are available for specific kinases. A general workflow is as follows:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using phosphorylation-specific antibodies.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.

Visualizations

The following diagrams illustrate the presumed signaling pathways and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Progression RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription CDK_Cyclin CDK/Cyclin Complexes G2M_Checkpoint G2/M Transition CDK_Cyclin->G2M_Checkpoint Mitosis Mitosis G2M_Checkpoint->Mitosis Aurora_Kinase Aurora Kinases Aurora_Kinase->Mitosis N6_Benzyl_Purine This compound N6_Benzyl_Purine->RTK Inhibition N6_Benzyl_Purine->CDK_Cyclin Inhibition N6_Benzyl_Purine->Aurora_Kinase Inhibition

Caption: Presumed signaling pathways inhibited by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT/SRB on Cancer Cell Lines) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, CDKs) Characterization->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Characterization->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Characterization->Apoptosis_Assay IC50_Calc IC50 Determination Cytotoxicity->IC50_Calc Kinase_Assay->IC50_Calc Mechanism_Elucidation Mechanism of Action Elucidation Cell_Cycle->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation IC50_Calc->Mechanism_Elucidation

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the extensive research on structurally similar 2,6-diaminopurine and 2,6,9-trisubstituted purine derivatives provides a strong foundation for its presumed biological activities. The primary mode of action is likely through the inhibition of key protein kinases involved in cell cycle control and oncogenic signaling, leading to anti-proliferative effects and the induction of apoptosis in cancer cells.

Future research should focus on the direct biological evaluation of this compound to confirm its molecular targets and elucidate its specific signaling pathways. Head-to-head comparisons with other known purine-based kinase inhibitors would be valuable in determining its potency and selectivity. Furthermore, in vivo studies are necessary to assess its therapeutic potential. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising compound.

References

Unveiling the Bioactive Potential: A Technical Guide to N6-Benzyl-9H-purine-2,6-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of N6-Benzyl-9H-purine-2,6-diamine and its structurally related analogs. While specific data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of the known antiviral and anticancer properties of closely related N6-benzyladenine and 2,6-diaminopurine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of purine compounds.

Core Biological Activities: Antiviral and Anticancer Potential

Substituted purine derivatives are a well-established class of compounds with a diverse range of biological activities. The N6-benzyl and 2,6-diamino substitutions on the purine ring are key pharmacophoric features that can confer potent antiviral and anticancer properties.

Broad-Spectrum Antiviral Activity of 2,6-Diaminopurine Derivatives

Recent studies have highlighted the potential of 2,6-diaminopurine derivatives as broad-spectrum antiviral agents. These compounds have demonstrated efficacy against a range of RNA viruses. For instance, a multi-target 2,6-diaminopurine derivative, compound 6i , has shown low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses.[1][2] Notably, this compound also exhibited significant inhibitory activity against SARS-CoV-2 replication.[1][2][3]

The antiviral mechanism of these compounds is believed to be multi-targeted, potentially involving both host and viral factors. Other 2,6-diaminopurine-based acyclic nucleoside phosphonates have also been investigated for their activity against herpesviruses, such as pseudorabies virus (PrV).[4]

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivative (6i)

VirusIC50 (µM)
Dengue virus (DENV)Low micromolar range[1][3]
Zika virus (ZIKV)Low micromolar range[1][3]
West Nile virus (WNV)5.3[1][2]
Influenza A virus0.5 - 5.3[1][2]
SARS-CoV-20.5[1][2][3]
Anticancer Activity of N6-Benzyladenine Analogs

N6-benzyladenine and its derivatives have been investigated for their potential as anticancer agents.[5][6] These compounds have been shown to induce differentiation and apoptosis in various cancer cell lines.[5] One of the proposed mechanisms for their anticancer effect is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][6] Inhibition of FPPS can disrupt the prenylation of proteins like Ras, which are crucial for cancer cell proliferation and survival.[5][6]

Furthermore, many purine-based compounds exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[7][8] Deregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 2: Anticancer Activity of Selected Purine Analogs

Compound ClassProposed Mechanism of ActionCellular Effect
N6-Benzyladenine AnalogsFPPS InhibitionAntiproliferative, Pro-apoptotic[5][6]
Purine-based DerivativesCDK InhibitionCell Cycle Arrest[7][8]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of N6-substituted purine analogs. These protocols are intended to serve as a template and may require optimization for specific compounds and cell lines.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • Virus stock (e.g., Dengue, Zika, or SARS-CoV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound analog)

  • Carboxymethylcellulose (CMC) or Agarose

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMEM.

  • Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours at 37°C.

  • Compound Treatment: After the incubation period, remove the viral inoculum and add the serially diluted test compound to the respective wells.

  • Overlay: Overlay the cells with DMEM containing 2% FBS and 1% CMC to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period suitable for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK (e.g., CDK2/Cyclin A)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the test compound at various concentrations.

  • Initiation of Reaction: Add Histone H1 and [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control. The IC50 value is the concentration of the compound that inhibits 50% of the CDK activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways.

Cell Cycle Regulation via CDK Inhibition

A primary mechanism of anticancer activity for many purine analogs is the inhibition of CDKs. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 Cyclin D pRb pRb CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK1 CDK1 Cyclin B Mitosis Mitosis CDK1->Mitosis Promotes Purine_Analog This compound (or Analog) Purine_Analog->CDK4_6 Inhibits Purine_Analog->CDK1 Inhibits Screening_Workflow Compound Test Compound (e.g., this compound) Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability IC50_Det IC50 Determination Cell_Viability->IC50_Det Mechanism_Study Mechanism of Action Studies IC50_Det->Mechanism_Study Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Study->Apoptosis Target_Engagement Target Engagement Assay (e.g., CDK Inhibition) Mechanism_Study->Target_Engagement

References

The Structure-Activity Relationship of N6-Benzyl-9H-purine-2,6-diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition and Oncology

The purine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active molecules, including a number of approved drugs.[1][2] Among the vast chemical space of purine derivatives, the 2,6,9-trisubstituted purines have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N6-Benzyl-9H-purine-2,6-diamine and its analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor design.

Core Structure and Rationale for Investigation

The this compound scaffold combines key structural features that contribute to its biological activity. The 2,6-diaminopurine core provides a robust framework for establishing hydrogen bond interactions within the ATP-binding pocket of kinases. The N6-benzyl group can be strategically modified to explore hydrophobic pockets and introduce selectivity. Further substitutions at the N9 and C2 positions allow for fine-tuning of the molecule's physicochemical properties and target engagement.

This guide will delve into the specific contributions of substitutions at these key positions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The antitumor and kinase inhibitory activity of this compound analogs is highly dependent on the nature and position of substituents on the purine core and the benzyl moiety. The following sections summarize the key SAR findings from various studies.

Substitutions at the C2 Position

The C2 position of the purine ring is crucial for modulating the potency and selectivity of these compounds.

  • Small, polar groups at the C2 position are often well-tolerated and can enhance activity.

  • Bulky substituents at the C2 position are generally detrimental to cytotoxic activity.[1][5] This suggests that the space in the corresponding binding pocket is limited.

Substitutions at the N6 Position

The N6-benzylamino group plays a pivotal role in anchoring the inhibitor to the target kinase.

  • An arylpiperazinyl system connected at the C6 position has been shown to be beneficial for cytotoxic activity.[1][5]

  • Substitution of a fluorine atom on the aniline fragment at the meta- or para-positions is important for the inhibition of kinases like Bcr-Abl and BTK.[2]

Substitutions at the N9 Position

The N9 position is often solvent-exposed and provides an excellent opportunity for introducing modifications to improve pharmacokinetic properties without significantly impacting kinase binding.

  • Cyclopentyl and cyclopropylmethyl groups at the N9 position have been shown to be favorable for activity against various kinases.[2][6]

  • An ethyl group at the N9 position conferred significantly better CDK12 inhibitory activity compared to an isopropyl group.[7]

Quantitative Data Summary

The following tables summarize the in vitro biological data for selected this compound analogs and related 2,6,9-trisubstituted purines.

Table 1: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
4f Bcr-Abl70[2]
5j BTK410[2]
5b FLT3-ITD380[2]
Compound V Bcr-Abl40[2]
Compound V BTK580[2]
28a CDK12/cyclinK16[7]
17f CDK12/cyclinK221[7]

Table 2: Antiproliferative Activity of 2,6,9-Trisubstituted Purine Derivatives

CompoundCell LineGI50 (nM)Reference
30d SK-Br3 (HER2+)< 50[7]
30e HCC1954 (HER2+)< 50[7]
7h Various Cancer Cell LinesEffective compared to cisplatin[3][5]
22e MM Tumour Cells< 5000[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are representative protocols for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against a specific kinase.

  • Reagents and Materials : Recombinant kinase, substrate (e.g., a peptide or protein), ATP, kinase buffer, test compound, and a detection reagent.

  • Procedure :

    • Prepare a solution of the test compound at various concentrations.

    • In a microplate, add the recombinant kinase, the substrate, and the kinase buffer.

    • Add the test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence resonance energy transfer (FRET), or radiometric assays).[9][10]

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

  • Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

  • Procedure :

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

    • Calculate the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological systems and experimental processes. The following Graphviz diagrams illustrate key concepts related to the SAR of this compound derivatives.

cluster_purine Core this compound Scaffold cluster_substitutions Key Substitution Points for SAR Purine Purine Core C2 C2 Position (Potency & Selectivity) Purine->C2 Modulation N6 N6 Position (Anchoring & Hydrophobic Interactions) Purine->N6 Target Binding N9 N9 Position (Pharmacokinetics) Purine->N9 Solvent Exposure Generic Kinase Inhibition Workflow compound_synthesis Compound Synthesis (2,6,9-Trisubstituted Purines) in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) compound_synthesis->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (GI50 Determination) in_vitro_kinase->cell_proliferation downstream_signaling Downstream Signaling Analysis (e.g., Western Blot) cell_proliferation->downstream_signaling in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft Models) downstream_signaling->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., CDK12) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PurineInhibitor This compound Analog PurineInhibitor->KinaseCascade Inhibition

References

The Enigmatic Purine: Unraveling the Scientific Record of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

While the purine scaffold is a cornerstone of numerous biologically active molecules, a comprehensive scientific dossier on the specific compound N6-Benzyl-9H-purine-2,6-diamine remains elusive in the public domain. Extensive searches of scientific literature and chemical databases have yielded no specific information regarding its discovery, history of synthesis, or detailed biological evaluation.

This technical guide addresses the current void of information on this compound and instead provides a broader context based on the well-established chemistry and pharmacology of closely related N-benzyl and 2,6-disubstituted purine derivatives. The methodologies and potential biological activities described herein are therefore inferential, drawing parallels from analogues to project a hypothetical scientific profile for this compound.

A History Rooted in Analogue Research

The scientific interest in substituted purines is long-standing, driven by their role as privileged structures in medicinal chemistry. The discovery and development of various purine analogues have led to significant therapeutic advances, particularly in the fields of oncology and virology. While a specific history for this compound cannot be recounted, its structural motifs are present in compounds that have been the subject of extensive research.

The N6-benzyl group is a common feature in a class of compounds known for their cytokinin activity and, more recently, for their potential as cyclin-dependent kinase (CDK) inhibitors. Similarly, the 2,6-diaminopurine core is a well-known pharmacophore, present in various antiviral and anticancer agents. The combination of these features in a single molecule suggests a rationale for its synthesis and investigation, likely as part of broader medicinal chemistry campaigns exploring structure-activity relationships (SAR) within the purine family.

Hypothetical Synthesis and Experimental Workflow

Based on established synthetic routes for analogous purine derivatives, a plausible synthesis for this compound would likely commence from a di-chlorinated purine precursor. The following experimental protocol is a generalized representation of how a medicinal chemist might approach the synthesis.

General Synthetic Protocol

A common strategy for the synthesis of 2,6-disubstituted purines involves the sequential nucleophilic substitution of a di-halogenated purine.

  • Starting Material: The synthesis would likely begin with 2,6-dichloro-9H-purine.

  • Introduction of the Benzylamino Group: The greater reactivity of the chlorine atom at the C6 position allows for selective displacement. Treatment of 2,6-dichloro-9H-purine with benzylamine in a suitable solvent (e.g., ethanol, isopropanol) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) at elevated temperatures would yield N-benzyl-2-chloro-9H-purin-6-amine.

  • Introduction of the Amino Group: The remaining chlorine atom at the C2 position would then be displaced by an amino group. This can be achieved by heating the intermediate from the previous step with a source of ammonia, such as a solution of ammonia in methanol or by using a protected amine followed by deprotection.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization.

The logical workflow for the synthesis and characterization of the target compound is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2,6-Dichloro-9H-purine B N-Benzyl-2-chloro-9H-purin-6-amine A->B Benzylamine, Base C This compound B->C Ammonia source D Crude Product C->D E Purified Compound D->E Column Chromatography / Recrystallization F Structural Confirmation E->F NMR, MS G Purity Assessment E->G HPLC, Elemental Analysis

A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Given the structural similarities to known bioactive purines, this compound could be hypothesized to interact with several biological targets. The most probable targets would be protein kinases, particularly cyclin-dependent kinases (CDKs), due to the prevalence of N6-substituted purines as ATP-competitive inhibitors.

If this compound were to act as a CDK inhibitor, it would likely interfere with the cell cycle, leading to cell cycle arrest and potentially apoptosis in cancer cells. The simplified signaling pathway below illustrates this hypothetical mechanism of action.

G A This compound B Cyclin-Dependent Kinases (CDKs) A->B C Cell Cycle Progression B->C D Tumor Growth C->D

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a CDK inhibitor.

Quantitative Data: A Call for Future Research

At present, there is no publicly available quantitative data for this compound. Key parameters of interest for drug development professionals, such as in vitro potency (IC50 or Ki values against various kinases), cellular activity, pharmacokinetic properties (ADME), and in vivo efficacy, have not been reported. The following table is presented as a template for the types of data that would be crucial for a comprehensive evaluation of this compound.

ParameterValueAssay ConditionsReference
In Vitro Potency
CDK1/CycB IC50 (µM)Not ReportedBiochemical kinase assay-
CDK2/CycA IC50 (µM)Not ReportedBiochemical kinase assay-
Cellular Activity
HeLa GI50 (µM)Not Reported72-hour cell viability assay-
MCF-7 GI50 (µM)Not Reported72-hour cell viability assay-
Pharmacokinetics
Mouse Oral Bioavailability (%)Not ReportedIn vivo pharmacokinetic study in mice-
Mouse Plasma Half-life (h)Not ReportedIn vivo pharmacokinetic study in mice-

Conclusion

This compound represents a molecule of potential interest at the intersection of several well-explored areas of medicinal chemistry. However, its specific discovery and history remain undocumented in the accessible scientific record. The information presented in this guide is based on scientific precedent from closely related analogues and is intended to provide a framework for future research. The synthesis, characterization, and comprehensive biological evaluation of this compound are necessary to ascertain its actual properties and potential as a therapeutic agent. Researchers in the field of drug discovery are encouraged to investigate this and other novel purine structures to expand the landscape of potential therapeutics.

Spectroscopic Profile of N6-Benzyl-9H-purine-2,6-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a theoretical spectroscopic profile based on the analysis of closely related purine analogues. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of similar structures, such as 6-benzylaminopurine and O6-benzylguanine.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-8 (Purine)~ 8.2Singlet1H-
Benzyl-H (aromatic)~ 7.2 - 7.4Multiplet5H-
NH (Benzylamino)~ 8.2Broad Singlet1H-
NH₂ (Amino)~ 5.9Broad Singlet2H-
CH₂ (Benzyl)~ 4.6Doublet2H~ 6.0
NH (Purine)~ 12.5Broad Singlet1H-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-6 (Purine)~ 155
C-2 (Purine)~ 160
C-4 (Purine)~ 150
C-8 (Purine)~ 140
C-5 (Purine)~ 115
Benzyl-C (quaternary)~ 140
Benzyl-CH (aromatic)~ 127 - 129
CH₂ (Benzyl)~ 43
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ion TypePredicted m/z
[M+H]⁺241.12
[M-NH₂]⁺225.11
[Benzyl]⁺91.05

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D) Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition (HRMS, MS/MS) Purification->MS_Acquisition NMR_Interpretation NMR Spectral Interpretation NMR_Acquisition->NMR_Interpretation MS_Interpretation MS Spectral Interpretation MS_Acquisition->MS_Interpretation Structure_Validation Structure Validation NMR_Interpretation->Structure_Validation MS_Interpretation->Structure_Validation Final_Report Final Report & Data Archiving Structure_Validation->Final_Report

Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential for the definitive structural confirmation of this compound.

Potential Therapeutic Targets of N6-Benzyl-9H-purine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a synthetic purine derivative that belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds and the broader class of 2,6-diaminopurines. While direct quantitative data for this specific molecule is limited in publicly available literature, the information presented herein, derived from close analogs, offers valuable insights for future research and drug development efforts.

Potential Therapeutic Targets

Based on the biological activity of structurally similar purine derivatives, the primary potential therapeutic targets for this compound are enzymes that play critical roles in cell cycle regulation and DNA topology. These include:

  • Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Inhibition of Aurora kinases can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells. Many 2,6-diaminopurine derivatives, such as reversine, are known inhibitors of Aurora kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Various substituted purines have been shown to inhibit CDKs, leading to cell cycle arrest.

  • Topoisomerase II: This enzyme is essential for altering the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation. Inhibition of topoisomerase II can lead to the accumulation of DNA double-strand breaks and subsequent cell death. Certain 9H-purine-2,6-diamine derivatives have been identified as inhibitors of this enzyme.[1]

Quantitative Data for Structurally Related Compounds

The following tables summarize the cytotoxic and kinase inhibitory activities of purine derivatives structurally related to this compound. This data provides a basis for inferring the potential potency of the target compound.

Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives in Human Cancer Cell Lines

Compound IDR2 SubstituentR6 SubstituentR9 SubstituentCell LineIC50 (µM)
Analog 1 -NH-phenyl-NH-cyclohexyl-HMCF-7 (Breast)Not specified, but less cytotoxic than reversine
HCT116 (Colorectal)Not specified, but less cytotoxic than reversine
Analog 2 -F-Cl-ButylHL-60 (Leukemia)> 100
Analog 3 -F-NH-(4-fluorophenyl)-ButylHL-60 (Leukemia)5.8
Analog 4 -NH-piperazinyl-arylVariousVariousMultiple0.3 - >100

Data is synthesized from multiple sources studying various 2,6,9-trisubstituted purine analogs. The IC50 values represent the concentration required for 50% inhibition of cell growth.

Table 2: Kinase Inhibitory Activity of Related Purine Derivatives

Compound ClassTarget KinaseKi Value
N2-benzyl-9-propyl-9H-purine-2,6-diamineAdenosine A1 Receptor7600 nM

This table highlights the diversity of targets for purine derivatives. Further kinase profiling for this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the therapeutic potential of purine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Aurora A, CDK2)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability (MTT) Assay

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (this compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the plate for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on the cell cycle distribution.

  • Reagents and Materials:

    • Human cancer cell lines

    • Cell culture medium

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is used to generate a histogram representing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

G Potential Signaling Pathway Inhibition by this compound cluster_0 Cell Cycle Progression cluster_1 Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 CDKs Cyclin-Dependent Kinases CDKs->G1 Promotes G1/S Transition CDKs->G2 Promotes G2/M Transition AuroraK Aurora Kinases AuroraK->M Regulates Mitosis TopoII Topoisomerase II TopoII->S Facilitates DNA Replication TopoII->M Aids in Chromosome Segregation Compound This compound Compound->CDKs Inhibition Compound->AuroraK Inhibition Compound->TopoII Inhibition

Caption: Potential inhibition of key cell cycle regulators by this compound.

G General Workflow for Kinase Inhibitor Screening start Start: Compound Library step1 Primary Screening: In Vitro Kinase Assay start->step1 decision1 Active? step1->decision1 step2 Dose-Response & IC50 Determination decision1->step2 Yes inactive Inactive decision1->inactive No step3 Secondary Screening: Cell-Based Assays (e.g., Cell Viability, Apoptosis) step2->step3 decision2 Potent & Efficacious? step3->decision2 step4 Lead Optimization decision2->step4 Yes decision2->inactive No end Preclinical Development step4->end

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Conclusion

This compound holds promise as a therapeutic agent, likely acting through the inhibition of key enzymes involved in cell proliferation and DNA maintenance, such as Aurora kinases, CDKs, and topoisomerase II. While further studies are required to elucidate its precise mechanism of action and to quantify its activity against a broad panel of targets, the data from structurally related compounds strongly support its potential as an anticancer agent. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other novel purine-based therapeutics.

References

N6-Benzyl-9H-purine-2,6-diamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N6-Benzyl-9H-purine-2,6-diamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules.[1][2] Among its many variations, this compound and its analogs, particularly 2,6,9-trisubstituted purines, have emerged as a significant class of compounds with broad therapeutic potential. These derivatives have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer and viral infections.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes detailed experimental methodologies for their synthesis and evaluation, a compilation of quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Core Synthesis Strategy

The predominant synthetic route to this compound analogs and related 2,6,9-trisubstituted purines commences with 2,6-dichloropurine. The synthesis is a versatile three-step process that allows for the introduction of diverse substituents at the N9, C6, and C2 positions of the purine ring, enabling the creation of large chemical libraries for screening.[2][4]

A general workflow for the synthesis and subsequent biological evaluation is outlined below.

G Start Start: 2,6-Dichloropurine Step1 Step 1: N9-Alkylation (Alkyl Halide, K2CO3, DMF) Start->Step1 Intermediate1 Intermediate: 2,6-Dichloro-9-alkyl-9H-purine Step1->Intermediate1 Step2 Step 2: C6-Substitution (e.g., Benzylamine, Et3N) Intermediate1->Step2 Intermediate2 Intermediate: N-Benzyl-2-chloro-9-alkyl-9H-purin-6-amine Step2->Intermediate2 Step3 Step 3: C2-Substitution (Second Amine, Microwave) Intermediate2->Step3 FinalProduct Final Product: This compound Derivative Step3->FinalProduct BioEval Biological Evaluation FinalProduct->BioEval KinaseAssay Kinase Inhibition Assays (e.g., Bcr-Abl, BTK, FLT3) BioEval->KinaseAssay Potency CytoAssay Cytotoxicity Assays (e.g., MTT Assay) BioEval->CytoAssay Efficacy MechAssay Mechanistic Assays (e.g., Cell Cycle Analysis) BioEval->MechAssay MoA G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Inhibitor Purine Derivative Inhibitor->BCR_ABL Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis G cluster_btk BTK Signaling (B-Cell Malignancies) cluster_flt3 FLT3-ITD Signaling (AML) BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB BTK_Survival B-Cell Survival & Proliferation NFkB->BTK_Survival FLT3 FLT3-ITD FLT3_PI3K PI3K FLT3->FLT3_PI3K FLT3_STAT5 STAT5 FLT3->FLT3_STAT5 FLT3_MAPK RAS/MAPK FLT3->FLT3_MAPK FLT3_AKT AKT FLT3_PI3K->FLT3_AKT FLT3_Survival Leukemic Cell Survival & Proliferation FLT3_AKT->FLT3_Survival FLT3_STAT5->FLT3_Survival FLT3_MAPK->FLT3_Survival Inhibitor Purine Derivative Inhibitor->BTK Inhibition Inhibitor->FLT3 Inhibition

References

Methodological & Application

Synthesis Protocol for N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N6-Benzyl-9H-purine-2,6-diamine, a purine derivative of interest for various applications in biomedical research and drug discovery. The protocol is based on established methodologies for the synthesis of analogous N6-substituted 2,6-diaminopurine derivatives.

Introduction

This compound belongs to the class of substituted purines, which are known to exhibit a wide range of biological activities. The N6-benzyl substitution is a common feature in a variety of biologically active purine derivatives, including cytokinins and kinase inhibitors. This protocol describes a common and effective method for the synthesis of the title compound via nucleophilic aromatic substitution.

Principle of the Method

The synthesis of this compound is achieved through the reaction of 2-amino-6-chloropurine with benzylamine. This reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of benzylamine displaces the chlorine atom at the C6 position of the purine ring. The reaction is typically carried out in a suitable solvent at elevated temperatures.

Experimental Protocol

A plausible and effective method for the synthesis of this compound involves the nucleophilic substitution of the chlorine atom in 2-amino-6-chloropurine with benzylamine. This approach is supported by synthetic procedures for similar compounds where various amines are reacted with halogenated purines.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-amino-6-chloropurine≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
IsopropanolAnhydrousFisher Scientific
Triethylamine (Et3N)≥99%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshVWR

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine (1.0 eq) in isopropanol.

  • Addition of Reagents: Add benzylamine (1.1 eq) and triethylamine (1.5 eq) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-6-chloropurine 2-amino-6-chloropurine Reaction_Vessel Reaction Mixture (Reflux, 4-6h) 2-amino-6-chloropurine->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Chromatography Flash Chromatography Solvent_Removal->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

Quantitative Data Summary:

ParameterExpected Value
Yield 60-80%
Purity (by HPLC) >95%
Melting Point Not available
¹H NMR Signals corresponding to purine and benzyl protons
¹³C NMR Signals corresponding to purine and benzyl carbons
Mass Spectrometry [M+H]⁺ peak at m/z = 241.12

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, H-8), 7.35-7.20 (m, 5H, Ar-H), 6.80 (br s, 2H, NH₂), 5.50 (s, 2H, NH₂), 4.60 (d, 2H, CH₂).

  • Mass Spectrometry (ESI+): m/z 241.12 [M+H]⁺.

Signaling Pathway Diagram

While the specific signaling pathways involving this compound are not well-defined, many N6-substituted purine analogs are known to interact with adenosine receptors or protein kinases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

SignalingPathway Ligand N6-Benzyl-9H-purine- 2,6-diamine Receptor Protein Kinase Ligand->Receptor Inhibition Phosphorylated_Substrate Phosphorylated Substrate Receptor->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation - Incomplete reaction- Degraded starting materials- Extend reaction time and monitor by TLC- Use fresh, high-purity starting materials
Multiple spots on TLC after reaction - Formation of side products- Unreacted starting materials- Optimize reaction conditions (temperature, time)- Adjust purification method (e.g., gradient elution)
Difficulty in purification - Co-elution of product and impurities- Try a different solvent system for chromatography- Recrystallize the crude product if it is a solid

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The described method is robust and scalable, making it suitable for both small-scale laboratory synthesis and larger-scale production for further biological evaluation. The provided characterization data serves as a reference for confirming the identity and purity of the synthesized compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and requirements.

References

Application Notes and Protocols for N6-Benzyl-9H-purine-2,6-diamine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro assays relevant to the study of N6-Benzyl-9H-purine-2,6-diamine and related purine derivatives as potential anti-cancer agents. The protocols detailed below are standard methods for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Overview of Biological Activity

This compound belongs to the class of 2,6,9-trisubstituted purines, which have garnered significant interest in oncology research due to their potential as kinase inhibitors and cytotoxic agents. In vitro studies on analogous compounds have demonstrated that these molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, N6-benzyladenosine, a related compound, has been shown to induce apoptosis in bladder carcinoma T24 cells through the activation of caspase-3 and arrest the cell cycle in the G0/G1 phase[1]. Other 2,6,9-trisubstituted purine derivatives have been reported to induce apoptosis and S-phase cell cycle arrest in HL-60 leukemia cells[2]. The primary mechanism of action for many purine derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative 2,6,9-trisubstituted purine derivatives against various human cancer cell lines. It is important to note that the specific substitutions on the purine ring significantly influence the potency.

Compound ReferenceCell LineCancer TypeIC50 (µM)
Compound 7h *HL-60Leukemia0.40[2]
K562Leukemia>25[2]
NCI-H460Lung Cancer1.3[2]
MCF-7Breast Cancer>25[2]
CACO2Colorectal Cancer>100[2]
HCT-116Colorectal Cancer>25[2]
CFPAC-1Pancreatic Cancer>25[2]
Compound 12 Huh7Liver Cancer0.08-0.13[3][4]
Compound 22 Huh7Liver Cancer0.08-0.13[3][4]

*Compound 7h is a 2,6,9-trisubstituted purine derivative with an arylpiperazinyl moiety at position 6.[2] **Compounds 12 and 22 are 6,9-disubstituted purine analogs with a 4-substituted piperazine at C-6 and a 4-substituted benzyl at N-9.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (or related compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 6-well tissue culture plates

  • This compound (or related compound)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_hallmarks Hallmarks of Apoptosis purine_derivative This compound caspase3_inactive Pro-Caspase-3 purine_derivative->caspase3_inactive Induces caspase3_active Active Caspase-3 caspase3_inactive->caspase3_active Activation dna_fragmentation DNA Fragmentation caspase3_active->dna_fragmentation membrane_blebbing Membrane Blebbing caspase3_active->membrane_blebbing ps_externalization PS Externalization caspase3_active->ps_externalization

Simplified apoptosis signaling pathway induced by purine derivatives.

Concluding Remarks

The in vitro assays described provide a robust framework for the initial characterization of the anti-cancer properties of this compound and its analogs. By determining the cytotoxic potency and elucidating the mechanism of cell death, researchers can make informed decisions regarding the potential of these compounds for further development as therapeutic agents. It is recommended to perform these assays in a panel of cancer cell lines from different tissue origins to assess the spectrum of activity. Further investigations may include cell cycle analysis by flow cytometry and specific kinase inhibition assays to identify the molecular targets of these compounds.

References

Application Notes and Protocols for N6-Benzyl-9H-purine-2,6-diamine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus for drug discovery. The purine scaffold is a well-established pharmacophore that has been successfully utilized to develop potent kinase inhibitors.[1][2] N6-Benzyl-9H-purine-2,6-diamine belongs to the 2,6,9-trisubstituted purine class of compounds, which have demonstrated significant potential as inhibitors of various kinases.[1][2]

This document provides a generalized framework for utilizing this compound and similar purine derivatives in kinase inhibition assays. While specific inhibitory data for this compound is not publicly available, the following sections detail representative data for analogous compounds and provide a comprehensive, adaptable protocol for assessing its potential as a kinase inhibitor.

Data Presentation: Inhibitory Activity of Structurally Related Purine Derivatives

To illustrate the potential efficacy of 2,6,9-trisubstituted purine derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several analogous compounds against various cancer cell lines and kinases. This data serves as a reference point for designing experiments and understanding the potential of this compound.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference
7g HL-60 (Leukemia)0.30[1]
7h HL-60 (Leukemia)0.40[1]
7h NCI-H460 (Lung Cancer)1.3[1]
7g NCI-H460 (Lung Cancer)2.2[1]
7c NCI-H460 (Lung Cancer)4.8[1]
4j HL-60 (Leukemia)< 6.0[1]
7a HL-60 (Leukemia)< 6.0[1]
7d-f, i, j HL-60 (Leukemia)< 6.0[1]
4f Bcr-Abl0.070[2]
5j BTK0.41[2]
5b FLT-ITD0.38[2]

Experimental Protocols

A variety of biochemical assays are available to determine the inhibitory activity of a compound against a specific kinase.[3][4][5] These can be broadly categorized as activity assays, which measure the phosphorylation of a substrate, and binding assays, which quantify the interaction between the inhibitor and the kinase.[5] Luminescence-based ATP consumption assays, such as ADP-Glo™, are a common and robust method for determining kinase activity.[6]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a generalized procedure for determining the IC50 value of this compound against a target kinase.

Materials:

  • This compound (or other test compounds)

  • Recombinant Kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a 10-point concentration-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize its effect on enzyme activity.[4]

  • Assay Setup:

    • Add the diluted test compounds to the wells of a 384-well plate. Include controls for no enzyme (background) and no inhibitor (maximum activity).

    • Add the kinase enzyme to all wells except the no-enzyme control.

    • Pre-incubate the compound and enzyme mixture for 15 minutes at room temperature to allow for binding.[6]

  • Kinase Reaction Initiation:

    • Prepare a solution of the kinase-specific substrate and ATP in the kinase buffer. The concentrations of both should be optimized, often near their Km values, to ensure a linear reaction rate.[6]

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Reaction Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow for substrate phosphorylation.[6]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 30-40 minutes at room temperature.[6]

  • Signal Generation and Measurement:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.[6]

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using the no-inhibitor and no-enzyme controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway that can be targeted by kinase inhibitors and the general workflow of a kinase inhibition assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAF-MEK-ERK) Downstream Kinase Downstream Kinase Kinase Cascade (e.g., RAF-MEK-ERK)->Downstream Kinase Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Downstream Kinase Gene Expression Gene Expression Transcription Factors->Gene Expression Altered Cell Behavior (Proliferation, Survival)

Caption: Simplified signaling pathway targeted by a kinase inhibitor.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Add Compound & Kinase Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Add Substrate & ATP ADP Detection ADP Detection Kinase Reaction->ADP Detection Stop Reaction & Deplete ATP Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading Generate Signal Data Analysis Data Analysis Luminescence Reading->Data Analysis Normalize & Plot Data IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: General workflow of a kinase inhibition assay.

References

Application Notes and Protocols: N6-Benzyl-9H-purine-2,6-diamine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a synthetic purine derivative that belongs to a class of compounds investigated for their potential as anticancer agents. While specific research on this compound is limited, extensive studies on structurally related 2,6-diaminopurine and other N6-substituted purine analogs have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These analogs often function by targeting key regulators of the cell cycle and apoptosis, such as Aurora kinases. This document provides a comprehensive overview of the potential applications, mechanisms of action, and relevant experimental protocols for investigating this compound in cancer research, based on data from closely related compounds.

Potential Applications in Cancer Research

Based on the activity of analogous compounds, this compound is a candidate for investigation in various cancer types, including but not limited to:

  • Breast Cancer: Cell lines such as MCF-7 are sensitive to purine derivatives.

  • Colorectal Cancer: HCT116 cells have been shown to be susceptible to N6-substituted purine analogs[1].

  • Leukemia: Human leukemia cell lines have demonstrated dose-dependent growth inhibition in response to 2,6-diaminopurine derivatives[2].

The primary research applications for this compound would involve screening for cytotoxic activity, elucidating its mechanism of action, and identifying potential therapeutic targets.

Mechanistic Insights from Related Compounds

The anticancer effects of N6-substituted purine analogs are often attributed to the following mechanisms:

  • Inhibition of Cell Proliferation: These compounds have been shown to significantly reduce the proliferation of cancer cells by interfering with DNA replication processes[2].

  • Induction of Apoptosis: Many purine derivatives induce programmed cell death. For instance, a synthetic derivative with N2-benzyl and N6-(4-methoxybenzyl) substituents has been shown to induce apoptosis[1]. Studies on related compounds have also demonstrated the activation of caspase pathways, confirming their role in inducing apoptosis[2].

  • Cell Cycle Arrest: A prominent mechanism for related compounds like reversine (an N6-cyclohexyl-N2-phenyl substituted purine) is the induction of cell cycle arrest at the G2/M phase, often through the inhibition of Aurora kinases[3].

Data Presentation: Cytotoxicity of Structurally Related Purine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various N6-substituted purine analogs against different cancer cell lines. This data provides a reference for the potential potency of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
N2-Benzyl-N6-(4-methoxybenzyl)-9-hexyl-9H-purine-2,6-diamineHCT1162.1[1]
Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine)MCF-7~5-10[3]
Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine)HCT116~10-20[3]
2,6-diaminopurine deoxyribosideHuman Leukemia>10[2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the anticancer properties of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the induction of apoptosis by this compound by detecting key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells in 6-well plates with this compound at desired concentrations for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Aurora_Kinase Aurora_Kinase Cell_Cycle_Progression Cell Cycle Progression (G2/M Arrest) Aurora_Kinase->Cell_Cycle_Progression Required for N6_Benzyl This compound N6_Benzyl->Aurora_Kinase Inhibits Transcription_Factors->Cell_Cycle_Progression Promotes G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Western Blot) Mechanism_Studies->Apoptosis_Assay Data_Analysis Data Analysis and Conclusion Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols: N6-Benzyl-9H-purine-2,6-diamine as a Potential Cell Cycle Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a member of the purine family of heterocyclic compounds. While specific data on this particular molecule is limited, its structural similarity to a class of well-documented cell cycle inhibitors, namely 2,6,9-trisubstituted purines, suggests its potential as a therapeutic agent in oncology. Many purine derivatives have been identified as potent inhibitors of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] This document provides a comprehensive overview of the potential applications and investigational protocols for this compound, drawing parallels from closely related and extensively studied purine analogs.

Postulated Mechanism of Action

Based on the known mechanisms of similar purine derivatives, this compound is hypothesized to function as an ATP-competitive inhibitor of cell cycle kinases. The purine scaffold can mimic the adenine base of ATP, allowing the compound to bind to the ATP-binding pocket of kinases like CDKs and Aurora kinases.[2] This inhibition is expected to disrupt the phosphorylation of key substrates necessary for cell cycle progression, leading to arrest at specific checkpoints, most commonly the G2/M phase, and potentially inducing apoptosis.[1][5][6][7]

Signaling Pathway Diagram: Postulated Inhibition of CDK-Mediated Cell Cycle Progression

CDK_Inhibition_Pathway Cyclin/CDK Complex Cyclin/CDK Complex Substrate Protein (Active) Substrate Protein (Active) Cyclin/CDK Complex->Substrate Protein (Active) Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Substrate Protein (Inactive) Substrate Protein (Inactive) Cell Cycle Progression Cell Cycle Progression Substrate Protein (Active)->Cell Cycle Progression This compound This compound This compound->Cyclin/CDK Complex Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Cell_Cycle_Analysis_Workflow A Seed and treat cells with This compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PI/RNase staining solution C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell cycle phases F->G Kinase_Assay_Principle cluster_0 Kinase Reaction Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate ATP ATP ADP ADP Substrate Substrate Luminescence Signal Luminescence Signal ADP->Luminescence Signal Measures This compound This compound This compound->Kinase Inhibits

References

Application Notes and Protocols for N6-Benzyl-9H-purine-2,6-diamine in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a synthetic purine derivative with potential applications in apoptosis research and cancer therapy. While direct studies on this specific compound are limited, extensive research on the closely related analogue, N6-benzyladenosine, provides a strong foundation for understanding its probable mechanism of action. These notes detail the likely experimental use of this compound in inducing apoptosis, based on the established activities of its structural analogues. The primary hypothesized mechanism involves the induction of cell cycle arrest and activation of the intrinsic apoptotic pathway.

Principle of Action

Based on studies of analogous N6-substituted purine derivatives, this compound is predicted to induce apoptosis in cancer cells through a multi-faceted mechanism. The core hypothesis is that the compound, after cellular uptake, is phosphorylated by adenosine kinase, leading to its activation. The activated compound is thought to trigger G0/G1 phase cell cycle arrest and initiate apoptosis via the mitochondrial pathway, involving the activation of caspase-9 and the executioner caspase-3.[1][2][3] Furthermore, disruption of the actin cytoskeleton is a potential early event in its mechanism of action.[1]

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from treating a cancer cell line (e.g., HL-60 or T24) with this compound. These values are illustrative and serve as a guide for expected experimental results.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) after 24h
0 (Control)100
185
562
1045
2528
5015

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound (10 µM for 24h)

Cell Cycle PhaseControl (%)Treated (%)
G0/G15575
S3015
G2/M1510

Table 3: Caspase Activation in Cancer Cells Treated with this compound (10 µM for 24h)

CaspaseFold Increase in Activity (vs. Control)
Caspase-34.5
Caspase-81.2
Caspase-93.8

Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line (e.g., T24 bladder cancer cells)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells and treat with this compound as described in Protocol 1.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 3: Caspase Activity Assay

Objective: To measure the activity of key caspases involved in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line

  • Cell lysis buffer

  • Colorimetric caspase activity assay kits (for Caspase-3, -8, and -9)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with the compound for the desired time.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add the caspase substrate to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizations

Apoptotic_Signaling_Pathway N6_Benzyl This compound Adenosine_Kinase Adenosine Kinase N6_Benzyl->Adenosine_Kinase Phosphorylated_Compound Phosphorylated Compound Adenosine_Kinase->Phosphorylated_Compound Mitochondrion Mitochondrion Phosphorylated_Compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment Annexin_V Annexin V / PI Staining Treatment->Annexin_V Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Flow_Cytometry Flow Cytometry Annexin_V->Flow_Cytometry Cell_Cycle->Flow_Cytometry Microplate_Reader Microplate Reader Caspase_Assay->Microplate_Reader Data_Interpretation Data Interpretation Flow_Cytometry->Data_Interpretation Microplate_Reader->Data_Interpretation

Caption: General experimental workflow for studying apoptosis induced by the compound.

References

Application Notes & Protocols for the Purification of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine is a substituted purine derivative of interest in medicinal chemistry and drug development. Effective purification of this compound is crucial for accurate biological evaluation and downstream applications. The polarity of the molecule is influenced by the benzyl group, which reduces overall polarity, and the two amino groups, which increase it.[1] This document provides detailed protocols for two primary purification techniques: flash column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity of the compound.

Data Presentation

The following tables summarize typical results that can be expected from the purification protocols described below. These values are representative and may vary based on the initial purity of the crude product and specific experimental conditions.

Table 1: Flash Column Chromatography Purification Data

ParameterMethod 1: Silica Gel ChromatographyMethod 2: Reversed-Phase C18 Chromatography
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica Gel
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneGradient: 10-90% Acetonitrile in Water
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>99%
Key Advantage Cost-effective for larger scales.[1]Higher resolution for closely related impurities.

Table 2: Recrystallization Purification Data

ParameterProtocol
Solvent System Ethanol/Water
Typical Yield 70-85%
Purity (by HPLC) >99%
Key Advantage Simple, cost-effective for final polishing.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is suitable for the purification of this compound from less polar impurities. The presence of the benzyl group allows for purification with common normal-phase solvents.[1]

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, technical grade

  • Ethyl Acetate, technical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in DCM/MeOH (9:1).

    • Spot the TLC plate and develop it in a chamber with a mobile phase of 95:5 DCM:MeOH.

    • Visualize the spots under UV light (254 nm). The desired product should be a major, UV-active spot.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the starting mobile phase (100% DCM).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient would be from 0% to 10% methanol in DCM.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids and is often used as a final purification step.[2] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Based on the solubility of related compounds like N6-benzyladenine, an ethanol/water mixture is a good starting point.[3]

Materials:

  • Crude or partially purified this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization:

    • Slowly add deionized water to the hot ethanol solution until it becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, the flask can then be placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Pure_Product Pure Product (>98-99%) Chromatography->Pure_Product Recrystallization->Pure_Product Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution (Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Final_Product Purified Product Evaporate->Final_Product Recrystallization_Workflow Dissolve 1. Dissolve in Minimal Hot Solvent Cool 2. Slow Cooling to Room Temperature Dissolve->Cool Crystallize 3. Further Cooling (Ice Bath) Cool->Crystallize Filter 4. Vacuum Filtration Crystallize->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Under Vacuum Wash->Dry Crystals Pure Crystals Dry->Crystals

References

Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N6-Benzyl-9H-purine-2,6-diamine, a substituted purine derivative, is a compound of interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous nucleobases. Proper characterization of this compound is critical to ensure its identity, purity, and stability for research and development applications. This document provides detailed application notes and protocols for the analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Techniques & Protocols

A comprehensive characterization of this compound involves a multi-technique approach to confirm its structure and assess its purity. The following sections detail the experimental protocols for the primary analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound and for quantifying it. A reversed-phase method is typically suitable for purine derivatives.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (MeCN) and water.[1][2] For Mass Spectrometry compatibility, a buffer like formic acid should be used instead of non-volatile acids like phosphoric or sulfuric acid.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Elution Program: A gradient elution is recommended for separating potential impurities, for example, starting from 5% B to 95% B over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm or a more specific lambda maximum for the compound.[3]

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Experimental Protocol:

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.[5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for purine derivatives due to its excellent solubilizing power.[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Reference the chemical shifts to the residual solvent signal (e.g., DMSO-d6 at 2.50 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent signal (e.g., DMSO-d6 at 39.52 ppm).[5]

  • Further Analysis: Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to assign all proton and carbon signals definitively.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing confirmation of the molecular weight and fragmentation pattern of the target compound.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.[4]

  • LC Method: Use the HPLC method described above with a volatile mobile phase modifier (e.g., 0.1% formic acid). The flow rate might be reduced to 0.3-0.5 mL/min depending on the ESI source requirements.[4]

  • MS Acquisition:

    • Ionization Mode: ESI in positive ion mode is typically effective for nitrogen-containing compounds like purines.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation and Summary

Quantitative data from the analytical characterization should be clearly summarized for easy interpretation and comparison.

Table 1: HPLC Method Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

| Column Temperature | Ambient |

Table 2: Expected NMR Spectroscopic Data for this compound (in DMSO-d6) Note: These are predicted chemical shifts based on the structure. Actual values may vary.

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C2-NH₂ ~6.0 - 7.0 (broad s, 2H) -
C6-NH ~7.5 - 8.5 (broad t, 1H) -
C8-H ~7.8 - 8.2 (s, 1H) ~138 - 142
N9-H ~12.0 - 13.0 (broad s, 1H) -
Benzyl -CH₂- ~4.5 - 4.8 (d, 2H) ~43 - 46
Benzyl Phenyl H ~7.2 - 7.5 (m, 5H) ~127 - 140
Purine C2 - ~158 - 162
Purine C4 - ~150 - 154
Purine C5 - ~115 - 120

| Purine C6 | - | ~153 - 157 |

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₂H₁₂N₆
Exact Mass (Monoisotopic) 240.1123 Da
Expected Ion (ESI+) [M+H]⁺

| Expected m/z | 241.1196 |

Experimental Workflow Visualization

The logical flow for characterizing a newly synthesized batch of this compound is outlined below. This workflow ensures that the compound's identity, structure, and purity are confirmed through orthogonal analytical techniques.

Characterization_Workflow Workflow for Analytical Characterization cluster_start Input cluster_analysis Analytical Methods cluster_data Data Analysis cluster_end Conclusion Synthesized_Compound Synthesized This compound HPLC HPLC-UV (Purity Assessment) Synthesized_Compound->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Synthesized_Compound->NMR MS LC-MS (Identity Confirmation) Synthesized_Compound->MS Purity_Data Purity > 95%? HPLC->Purity_Data Structure_Data Correct Structure? NMR->Structure_Data Mass_Data Correct Mass? MS->Mass_Data Pass Batch Passed QC (Characterized Compound) Purity_Data->Pass Yes Fail Batch Failed QC (Further Purification/Re-synthesis) Purity_Data->Fail No Structure_Data->Pass Yes Structure_Data->Fail No Mass_Data->Pass Yes Mass_Data->Fail No

Caption: A logical workflow for the analytical characterization of a synthesized compound.

References

Application Notes and Protocols for N6-Benzyl-9H-purine-2,6-diamine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-9H-purine-2,6-diamine and its derivatives represent a class of purine analogs with significant potential in drug discovery. These compounds have demonstrated promising activity as antiviral and anticancer agents. The purine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, including kinases and polymerases. This document provides detailed application notes and protocols for the utilization of this compound and related compounds in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

Principle

The application of this compound in HTS is primarily focused on identifying its potential as an inhibitor of viral replication or cancer cell proliferation. The purine-like structure allows it to mimic endogenous purines, such as adenine and guanine, thereby potentially interfering with key cellular processes that are often dysregulated in disease states. High-throughput screening assays are designed to rapidly assess the biological activity of a large number of compounds, including libraries based on the this compound scaffold, in a miniaturized and automated format.

Applications

The primary applications for screening this compound and its analogs are in the fields of:

  • Antiviral Drug Discovery: Screening for inhibitors of viral entry, replication, or other essential viral processes. Derivatives of 2,6-diaminopurine have shown broad-spectrum antiviral activity against flaviviruses, influenza virus, and SARS-CoV-2.[1]

  • Anticancer Drug Discovery: Identifying compounds that exhibit cytotoxicity towards cancer cell lines or inhibit specific cancer-related targets. 2,6,9-trisubstituted purine derivatives have been evaluated for their potential as antitumor agents.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related substituted purines.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives [1]

CompoundTarget VirusAssay TypeCell LineIC50 (µM)
6i Dengue VirusViral ReplicationVero0.5
6i Zika VirusViral ReplicationVero1.2
6i West Nile VirusViral ReplicationVero2.1
6i Influenza A VirusViral ReplicationMDCK5.3
6i SARS-CoV-2Viral ReplicationCalu-30.5

Table 2: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Derivatives against Cancer Cell Lines [2]

CompoundCell LineIC50 (µM)
4r CACO227
7h HL-60<10
Cisplatin HL-6015

Experimental Protocols

Protocol 1: High-Throughput Cell-Based Antiviral Assay

This protocol describes a generalized high-throughput cell-based assay to screen for inhibitors of viral replication.

1. Materials and Reagents:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, Calu-3)
  • Complete cell culture medium
  • Virus stock with a known titer
  • This compound library compounds dissolved in DMSO
  • Positive control inhibitor
  • Cell viability reagent (e.g., CellTiter-Glo®)
  • 384-well clear-bottom, white-walled assay plates
  • Automated liquid handling systems
  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Cell Seeding: Seed host cells into 384-well plates at a predetermined density to achieve ~80% confluency at the time of infection. Incubate at 37°C with 5% CO2.
  • Compound Addition: Using an automated liquid handler, transfer a small volume of the library compounds (e.g., 50 nL) to the assay plates, resulting in the desired final screening concentration (typically 1-10 µM). Include wells with a positive control inhibitor and DMSO-only as a negative control.
  • Viral Infection: Infect the cells with the virus at a pre-optimized multiplicity of infection (MOI).
  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 48-72 hours).
  • Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the number of viable cells.

3. Data Analysis:

  • Calculate the percentage of cell viability for each well relative to the negative (DMSO) and positive controls.
  • Compounds that restore cell viability in the presence of the virus are considered potential hits.
  • Determine the Z'-factor to assess the quality of the assay.

Protocol 2: High-Throughput Cytotoxicity Assay for Anticancer Screening

This protocol outlines a common method for screening compound libraries for cytotoxic effects against cancer cell lines.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HL-60, CACO2)
  • Complete cell culture medium
  • This compound library compounds dissolved in DMSO
  • Positive control cytotoxic drug (e.g., Cisplatin)
  • Cell viability reagent (e.g., resazurin-based)
  • 384-well clear assay plates
  • Automated liquid handling systems
  • Plate reader capable of fluorescence detection

2. Assay Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at an appropriate density. Incubate at 37°C with 5% CO2.
  • Compound Addition: Add the library compounds to the assay plates to achieve the desired final concentration. Include positive and negative controls.
  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for the compounds to exert their effects.
  • Viability Staining: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
  • Data Acquisition: Measure the fluorescence signal. The signal intensity correlates with the number of viable, metabolically active cells.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.
  • Compounds that significantly reduce cell viability are identified as hits.
  • Perform dose-response studies on hit compounds to determine their IC50 values.

Visualizations

HTS_Antiviral_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Host Cells (384-well plate) add_compounds Add Library Compounds (this compound) seed_cells->add_compounds add_controls Add Controls (Positive & Negative) add_compounds->add_controls infect_cells Infect with Virus add_controls->infect_cells incubate Incubate (48-72h) infect_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability hit_id Hit Identification calc_viability->hit_id

Caption: High-Throughput Screening Workflow for Antiviral Drug Discovery.

Putative_MoA cluster_kinase Kinase Inhibition Pathway cluster_replication Replication Interference Pathway compound This compound (Purine Analog) atp_binding ATP Binding Site compound->atp_binding Competes with ATP polymerase DNA/RNA Polymerase compound->polymerase Incorporated into Nucleic Acid kinase Cellular or Viral Kinase phosphorylation Substrate Phosphorylation kinase->phosphorylation Catalyzes inhibition Inhibition atp_binding->inhibition downstream Downstream Signaling phosphorylation->downstream inhibition->phosphorylation Blocks nucleic_acid Nucleic Acid Synthesis polymerase->nucleic_acid Mediates chain_termination Chain Termination / Errors nucleic_acid->chain_termination replication_block Replication Block chain_termination->replication_block

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N6-Benzyl-9H-purine-2,6-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the nucleophilic substitution of a chloropurine derivative with benzylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature or time: The nucleophilic substitution may be too slow under the current conditions. 2. Poor quality of starting materials: Degradation of 2-amino-6-chloropurine or benzylamine. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction.1. Increase reaction temperature and/or extend reaction time. Consider using a high-boiling point solvent like DMF and heating to 80°C or higher. Microwave irradiation can also be explored to accelerate the reaction.[1] 2. Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 3. Switch to a more suitable solvent. Dimethylformamide (DMF) has been shown to be effective for similar reactions.[2]
Formation of Multiple Products (Side Reactions) 1. Dialkylation: The secondary amine of the desired product can react further with the starting chloropurine. 2. Reaction at other positions: Benzylamine may react at other positions on the purine ring. 3. Decomposition: The starting material or product may be degrading under the reaction conditions.1. Use a protecting group on the N9 position of the purine ring. This can prevent further reactions. A benzyl group can be introduced for this purpose.[3] 2. Optimize reaction conditions. Lowering the temperature or using a milder base might improve selectivity. 3. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The product may have similar polarity to other components in the reaction mixture. 2. Product precipitation issues: The product may not precipitate cleanly from the reaction mixture.1. Employ a different purification technique. If column chromatography is ineffective, consider recrystallization from a suitable solvent system. 2. Adjust the pH of the reaction mixture upon completion. Neutralization can often aid in the selective precipitation of the desired product. The product can also be extracted with an appropriate organic solvent like ethyl acetate after neutralization.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-amino-6-chloropurine.[2] This compound allows for selective nucleophilic substitution at the C6 position with benzylamine.

Q2: What are the typical reaction conditions for the synthesis?

A typical procedure involves reacting 2-amino-6-chloropurine with benzylamine in a high-boiling point solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) for several hours.[2]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will help in determining the consumption of the starting materials and the formation of the product and any byproducts.

Q4: What is a potential byproduct to watch out for?

A potential byproduct is the N,N-dibenzyl derivative, formed by the reaction of a second molecule of benzylamine with the product. Careful control of stoichiometry and reaction conditions can help minimize this.

Q5: Are there any alternative synthetic routes?

Yes, an alternative route involves starting with 2,6-dichloropurine. The chlorine at the C6 position is more reactive and can be selectively substituted with benzylamine at lower temperatures. The second chlorine at the C2 position can then be aminated in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis from 2-amino-6-chloropurine

This protocol is based on a general procedure for the synthesis of N6-substituted purine derivatives.[2]

Materials:

  • 2-amino-6-chloropurine

  • Benzylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-chloropurine (1 equivalent) in DMF.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-amino-6-chloropurine in DMF start->dissolve add_benzylamine Add Benzylamine dissolve->add_benzylamine heat Heat to 80°C and Stir (Monitor by TLC) add_benzylamine->heat cool Cool to Room Temperature heat->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Issue check_temp Check Reaction Temperature & Time start->check_temp check_reagents Check Reagent Quality check_temp->check_reagents Adequate increase_temp Increase Temperature/ Extend Time check_temp->increase_temp Inadequate check_byproducts Analyze for Byproducts (TLC/LC-MS) check_reagents->check_byproducts Good use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Poor optimize_conditions Optimize Conditions/ Use Protecting Group check_byproducts->optimize_conditions Present end Improved Yield check_byproducts->end Absent increase_temp->end use_fresh_reagents->end optimize_conditions->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming N6-Benzyl-9H-purine-2,6-diamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with N6-Benzyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a substituted purine derivative and, like many compounds in this class, exhibits limited solubility in aqueous solutions. It is sparingly soluble in water and ethanol. For practical laboratory use, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO).

Q2: I am observing precipitation of my compound when diluting a DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. To mitigate this, consider the following troubleshooting steps:

  • Decrease the final concentration: Lowering the final concentration of the compound in the aqueous medium may keep it in solution.

  • Increase the final DMSO concentration: While not always feasible depending on the experimental constraints, a slightly higher final DMSO concentration (e.g., 0.5% to 1%) might be necessary. Always run a vehicle control with the same final DMSO concentration.

  • Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of the compound in aqueous solutions.

  • pH adjustment: The solubility of purine derivatives can be pH-dependent. Investigate the effect of adjusting the pH of your final buffer on the solubility of this compound.

Q3: Are there any alternative solvents I can use for in vivo studies?

A3: For in vivo applications where DMSO may be undesirable, alternative formulation strategies are often necessary. These can include:

  • Co-solvent systems: Mixtures of water and a biocompatible co-solvent like polyethylene glycol (PEG) or propylene glycol can be effective.

  • Encapsulation: Using delivery vehicles such as liposomes or cyclodextrins can improve the aqueous solubility and bioavailability of the compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

dot

Caption: A workflow diagram for troubleshooting solubility issues.

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. Please note that these are estimates and may vary based on the purity of the compound and experimental conditions.

SolventSolubility (approximate)Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLRecommended for stock solutions.
Dimethylformamide (DMF)≥ 5 mg/mLAn alternative to DMSO.
Ethanol< 1 mg/mLSparingly soluble.
Water< 0.1 mg/mLPractically insoluble.
Phosphate Buffered Saline (PBS)< 0.1 mg/mLPractically insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM stock solution, you will need approximately 2.54 mg (Molecular Weight ~254.28 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Gentle warming (to no more than 40°C) can also be applied if the compound is thermally stable.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilute: While vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Mix and use: Vortex the working solution briefly to ensure homogeneity before adding it to your cells. Use the working solution immediately after preparation.

dot

Caption: A standard workflow for preparing solutions.

Potential Signaling Pathway Involvement

N6-substituted purine derivatives are known to interact with a variety of biological targets, including cyclin-dependent kinases (CDKs) and adenosine receptors. The diagram below illustrates a hypothetical signaling pathway where issues with compound solubility could impact experimental outcomes.

dot

Caption: The impact of solubility on a signaling pathway.

N6-Benzyl-9H-purine-2,6-diamine stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzyl-9H-purine-2,6-diamine. The information provided is intended to help users address potential stability issues encountered in solution during experiments.

Troubleshooting Guide: Solution Stability Issues

Users of this compound may encounter issues related to its stability in solution, which can manifest as a loss of potency, unexpected biological effects, or the appearance of unknown peaks in analytical assays. This guide provides a systematic approach to troubleshooting these problems.

Problem: Inconsistent or reduced biological activity of my this compound solution over time.

Possible Cause 1: Degradation due to improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that the stock and working solutions are stored at the recommended temperature and protected from light. For similar adenine-based compounds, storage at -20°C is common for long-term stability.

    • Perform a Comparative Study: Prepare a fresh solution of this compound and compare its biological activity against the older solution.

    • Analytical Verification: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to compare the purity of the fresh and aged solutions. A decrease in the area of the main peak and the appearance of new peaks in the aged solution suggest degradation.

Possible Cause 2: pH-mediated hydrolysis.

  • Troubleshooting Steps:

    • Measure Solution pH: Check the pH of your experimental buffer or medium. Purine derivatives can be susceptible to degradation at acidic or highly alkaline pH.

    • Conduct a pH Stability Screen: Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and incubate them under your experimental conditions.

    • Analyze for Degradation: At set time points, analyze the samples by HPLC or a relevant bioassay to determine the pH range where the compound is most stable.

Possible Cause 3: Oxidative degradation.

  • Troubleshooting Steps:

    • Assess Components of the Medium: Identify any potential oxidizing agents in your solution, such as certain metal ions or peroxides.

    • Use of Antioxidants: Consider the addition of antioxidants to your solution, if compatible with your experimental setup, to mitigate oxidative damage.

    • Degas Solvents: For sensitive applications, degassing solvents by sparging with an inert gas like nitrogen or argon can reduce the concentration of dissolved oxygen.

Problem: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to get an initial idea of their molecular weight. This can help in proposing potential degradation products.

    • Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][2][3] This can help in confirming if the unknown peaks in your experimental sample correspond to specific degradants.

    • Consult Literature on Purine Degradation: The purine ring can be cleaved, and deamination (loss of an amino group) or cleavage of the N-benzyl group are potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound stock solutions?

Q2: How does the stability of this compound compare to that of N6-benzyladenine (BAP)?

A2: this compound possesses an additional amino group at the 2-position of the purine ring compared to BAP. This structural difference may influence its electronic properties and, consequently, its stability profile. While BAP is known to be relatively stable under various conditions, it is prudent to assume that the stability of this compound may differ and should be experimentally verified for your specific application.

Q3: Can I autoclave my media containing this compound?

A3: Studies on other adenine-based cytokinins have shown that they can be stable to autoclaving (121°C for 15-20 minutes) when prepared in a mild alkaline solution. However, the stability of this compound to autoclaving is not established. It is recommended to filter-sterilize solutions of the compound and add it to the autoclaved medium after it has cooled down to avoid potential thermal degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Potential non-enzymatic degradation pathways for this compound in solution include:

  • Hydrolysis: Cleavage of the N-benzyl group or deamination at the C6 or C2 position.

  • Oxidation: The purine ring system can be susceptible to oxidative degradation, potentially leading to ring-opened products.

  • Photodegradation: Exposure to UV light may induce photochemical reactions.

The following diagram illustrates a logical workflow for investigating a suspected stability issue.

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Unexpected Analytical Peaks check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage fresh_vs_old Compare Fresh vs. Aged Solution (Bioassay & HPLC) check_storage->fresh_vs_old degradation_confirmed Degradation Confirmed? fresh_vs_old->degradation_confirmed check_pH Measure Solution pH and Assess Buffer Components degradation_confirmed->check_pH Yes optimize_conditions Optimize Experimental Conditions (pH, Solvent, Storage) degradation_confirmed->optimize_conditions No, Storage OK check_oxidants Identify Potential Oxidizing Agents check_pH->check_oxidants forced_degradation Perform Forced Degradation Study (pH, Temp, Oxidation, Light) check_oxidants->forced_degradation identify_products Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_products identify_products->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: A flowchart for troubleshooting stability problems.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[1][2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the samples with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period, monitoring for degradation.

    • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 105°C) for a defined period. Also, incubate a solution of the compound at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control sample.

Data Presentation:

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Peaks
0.1 M HCl260
860
2460
1 M HCl260
860
2460
0.1 M NaOH260
860
2460
1 M NaOH260
860
2460
3% H₂O₂2RT
8RT
24RT
Thermal (Solid)24105
Thermal (Solution)2480
Photolytic24RT

Signaling Pathway Context

This compound is a derivative of N6-benzyladenine, a synthetic cytokinin. Cytokinins are plant hormones that play crucial roles in cell division and differentiation. The signaling pathway is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane.[4][5][6][7][8] This leads to a phosphorylation cascade that ultimately results in the activation of transcription factors and the expression of cytokinin-responsive genes.

G Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (Histidine Kinase) ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphorylates arr_b Type-B Response Regulator (ARR-B) ahp->arr_b Phosphorylates genes Cytokinin-Responsive Genes arr_b->genes Activates Transcription arr_a Type-A Response Regulator (ARR-A) arr_a->receptor Negative Feedback genes->arr_a Induces Expression cytokinin This compound (Cytokinin) cytokinin->receptor Binds

Caption: A diagram of the cytokinin signaling cascade.

References

Technical Support Center: N6-Benzyl-9H-purine-2,6-diamine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N6-Benzyl-9H-purine-2,6-diamine in cell-based assays. Given that this is a specific purine analog, some guidance is based on established principles for small molecule screening and purine analog research.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common issues encountered during experiments.

Issue 1: High Variability and Poor Reproducibility

Q: Why are the results between my replicate wells inconsistent?

A: High variability can stem from several factors related to assay setup and execution.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating. To avoid the "edge effect," where wells on the perimeter of the plate evaporate more quickly, consider filling the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and using only the inner wells for your experiment.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells can lead to significant errors. Calibrate your pipettes regularly and use fresh tips for each replicate. When adding reagents, ensure the pipette tip is submerged in the liquid without touching the bottom of the well to avoid disturbing the cell monolayer.

  • Cell Clumping: Clumps of cells will lead to uneven growth and compound exposure. Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down.

  • Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect cell growth. Ensure the incubator is properly calibrated and not opened frequently during critical incubation periods.

Issue 2: Lower Than Expected or No Compound Activity

Q: My this compound is not showing the expected biological effect. What could be the cause?

A: A lack of activity can be due to issues with the compound itself, the assay conditions, or the biological system.

  • Compound Solubility and Stability: Purine analogs can sometimes have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture media. Precipitation of the compound will significantly reduce its effective concentration. Also, consider the stability of the compound in your media over the course of the experiment.

  • Incorrect Dosing: Verify your serial dilution calculations and ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.

  • Cell Line Resistance: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Consider using a positive control compound with a known mechanism of action to validate the assay system. It is also beneficial to test the compound on a panel of different cell lines.

  • Assay Sensitivity: The assay itself may not be sensitive enough to detect the compound's effects. Optimize incubation times and reagent concentrations to ensure a robust signal-to-noise ratio.

Issue 3: Unexpected Cell Toxicity or Morphological Changes

Q: My cells are showing signs of stress or death at concentrations where I expect a specific, non-lethal effect. How can I address this?

A: It is crucial to distinguish between specific pharmacological effects and general cytotoxicity.

  • Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity. It is important to determine the therapeutic window of the compound by performing a dose-response curve.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5%).

  • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause cell stress and death. Regularly check your cell cultures for any signs of contamination.

  • Purine Analog-Specific Effects: Some purine analogs can interfere with DNA and RNA synthesis, leading to cytotoxicity.[2] They can also cause immunosuppression in certain contexts.[3] Consider these potential mechanisms when interpreting your results.

Issue 4: Assay Signal Problems (High Background, Low Signal-to-Noise)

Q: How can I improve the quality of my assay signal?

A: A poor signal can obscure the true biological effects of your compound.

  • Autofluorescence: If using a fluorescence-based assay, be aware that cells and media components (like phenol red) can autofluoresce. Using phenol red-free media and selecting appropriate filters on your plate reader can help mitigate this.[4]

  • Insufficient Washing: In assays like Western blotting or ELISAs, inadequate washing can lead to high background. Ensure all washing steps are performed thoroughly.[5][6]

  • Blocking Inefficiency: For antibody-based assays, insufficient blocking can result in non-specific antibody binding and high background. Optimize the blocking buffer and incubation time.[5][7]

  • Reagent Concentration: The concentrations of primary and secondary antibodies, or other detection reagents, may need to be optimized.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism of action for this compound?

A: As a 2,6-disubstituted purine derivative, this compound belongs to a class of molecules known to interact with a variety of biological targets. Related compounds have shown activity as inhibitors of aurora kinases, topoisomerase II, and modulators of the Hedgehog signaling pathway.[8][9][10] The specific mechanism of this compound would need to be determined experimentally.

Q: What is the recommended solvent and storage condition for this compound?

A: Typically, purine analogs are soluble in DMSO. For storage, it is generally recommended to keep the solid compound at -20°C and stock solutions in DMSO at -20°C or -80°C to prevent degradation.

Q: Which cell lines might be sensitive to this compound?

A: The sensitivity of a cell line will depend on the compound's specific target. Cancer cell lines are often used to screen purine analogs for anti-proliferative effects. For example, related 2,6,9-trisubstituted purine derivatives have been tested on various cancer cell lines, with the HL-60 (human promyelocytic leukemia) cell line showing particular sensitivity in some cases.[10] It is advisable to screen a panel of cell lines from different tissue origins.

Q: How can I be sure my cell line is what I think it is?

A: Cell line misidentification and cross-contamination are significant issues in biomedical research. It is crucial to obtain cell lines from reputable cell banks and to perform regular authentication using methods such as short tandem repeat (STR) profiling.

Data Presentation

Table 1: Example IC50 Values for a Related 2,6,9-Trisubstituted Purine Derivative (Compound 7h)
Cell LineIC50 (µM)
BxPC-3 (Pancreatic Cancer)12
DU-145 (Prostate Cancer)13
HL-60 (Promyelocytic Leukemia)1.4
K-562 (Chronic Myelogenous Leukemia)12

Source: Adapted from data on a related compound to illustrate potential ranges. Actual values for this compound must be determined experimentally.[10]

Table 2: General Troubleshooting Summary for Cell-Based Assays
IssuePotential CauseRecommended Solution
High Variability Uneven cell seedingEnsure thorough mixing of cell suspension; use inner wells of the plate.[1]
Pipetting inconsistencyCalibrate pipettes; use fresh tips for each replicate.
No Compound Effect Compound precipitationVerify solubility; sonicate if necessary.
Low target expressionUse a positive control cell line or a panel of cell lines.
High Cytotoxicity Off-target effectsPerform a dose-response curve to find the optimal concentration.
Solvent toxicityKeep final DMSO concentration below 0.5%.
Poor Signal High backgroundOptimize blocking and washing steps.[5][6]
Low signalIncrease antibody/reagent concentration or incubation time.[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Western Blotting for Target Phosphorylation

This protocol can be used to determine if this compound inhibits a specific kinase, assuming that is its mechanism of action.

  • Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[5][7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Gene Target Gene TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Compound This compound Compound->Kinase2 Inhibition Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Incubate (e.g., 2-4 hours) D->E F 6. Read Plate (e.g., Absorbance) E->F G 7. Data Analysis (e.g., IC50 Calculation) F->G Troubleshooting_Tree Start Inconsistent Results? CheckPlating Review Cell Plating Technique Start->CheckPlating Yes CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting Yes NoEffect No Compound Effect? Start->NoEffect No CheckSolubility Confirm Compound Solubility NoEffect->CheckSolubility Yes CheckCellLine Use Positive Control & Alternative Cell Lines NoEffect->CheckCellLine Yes HighToxicity High Toxicity? NoEffect->HighToxicity No CheckSolvent Verify Solvent Concentration HighToxicity->CheckSolvent Yes DoseResponse Perform Dose-Response Curve HighToxicity->DoseResponse Yes

References

avoiding off-target effects of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N6-Benzyl-9H-purine-2,6-diamine, a representative of the 2,6,9-trisubstituted purine class of kinase inhibitors. The primary focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound and related 2,6,9-trisubstituted purines, such as roscovitine, are potent inhibitors of cyclin-dependent kinases (CDKs). They function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins.[1][2] This action blocks cell cycle progression, making them valuable tools for cell biology research and potential therapeutic agents.

Q2: What are the known on-target and off-target effects of this class of compounds?

A2: The primary on-targets are CDKs involved in cell cycle regulation, such as CDK1, CDK2, and CDK5.[1][3] However, due to the conserved nature of the ATP-binding site across the kinome, off-target inhibition of other kinases is a common phenomenon. For instance, roscovitine has been shown to also inhibit DYRK1A, ERK1, and ERK2 at higher concentrations.[1] It is crucial to experimentally determine the selectivity profile of the specific compound in your system of interest.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical aspect of using any kinase inhibitor. Key strategies include:

  • Using a structurally distinct inhibitor: Employing an alternative inhibitor with a different chemical scaffold but the same intended target can help confirm that the observed phenotype is target-specific.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the phenotype, confirming on-target engagement.

  • Dose-response analysis: Correlate the concentration required to observe the cellular phenotype with the IC50 value for the target kinase. A significant discrepancy may suggest off-target effects.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target in a cellular context.[4][5]

Q4: What is a recommended starting concentration for my cellular experiments?

A4: A good starting point is to use a concentration that is 1 to 10-fold higher than the in vitro IC50 value for the primary target kinase. However, the optimal concentration is highly dependent on cell type, culture conditions, and cell permeability of the compound. We strongly recommend performing a dose-response curve (e.g., from 10 nM to 100 µM) to determine the effective concentration range for your specific cellular assay.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Action
No effect observed at expected concentrations. 1. Low cell permeability of the compound.2. Rapid metabolism or efflux of the compound by the cells.3. Incorrect assay conditions (e.g., high ATP concentration in vitro).4. The target kinase is not essential for the measured phenotype in your cell line.1. Increase incubation time or concentration.2. Verify target engagement using a cellular assay like CETSA.3. For in vitro assays, use an ATP concentration close to the Km value of the kinase.[6]4. Confirm target expression and relevance in your model system (e.g., via Western blot or qPCR).
Observed cellular IC50 is much higher than the in vitro IC50. 1. Poor membrane permeability.2. High plasma protein binding in media containing serum.3. Cellular efflux pumps actively removing the inhibitor.4. High intracellular ATP concentration outcompeting the inhibitor.1. Perform experiments in serum-free or low-serum media.2. Use a higher concentration, but be mindful of off-target effects.3. Test for target engagement in intact cells to confirm the compound is reaching its target.[4][5]
Unexpected or contradictory cellular phenotype. 1. Inhibition of one or more off-target kinases is causing the observed effect.2. The compound may have non-kinase targets.1. Perform a kinase selectivity profile to identify potential off-targets (see Experimental Protocols).2. Use an orthogonal inhibitor with a different off-target profile to confirm the phenotype.[7]3. Consult literature for known off-targets of similar purine-based inhibitors.
Variability between experimental replicates. 1. Compound instability in solution.2. Inconsistent cell seeding density or cell cycle state.3. Issues with assay reagents or instrumentation.1. Prepare fresh stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and store appropriately. Avoid repeated freeze-thaw cycles.2. Ensure consistent cell culture practices and consider cell synchronization if studying cell cycle effects.3. Include appropriate positive and negative controls in every experiment.

Quantitative Data: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of two well-characterized 2,6,9-trisubstituted purines, Roscovitine and Purvalanol A, against a panel of on-target and potential off-target kinases. These values are representative of the selectivity profile that can be expected from this class of compounds.

Table 1: Inhibitory Activity of Roscovitine

Kinase TargetIC50 (µM)Reference
CDK1/cyclin B 0.65[3][8]
CDK2/cyclin A 0.7[3]
CDK2/cyclin E 0.7[3]
CDK5/p35 0.16 - 0.2[3][9]
CDK7/cyclin H 0.49[8]
CDK9/cyclin T1 0.79[8]
ERK1 >10[1]
ERK2 >10[1]
CDK4/cyclin D1 >100[8]
CDK6/cyclin D3 >100[8]

Table 2: Inhibitory Activity of Purvalanol A

Kinase TargetIC50 (nM)Reference
CDK1/cyclin B 4[10]
CDK2/cyclin A 4 - 70[10]
CDK2/cyclin E 35[10]
CDK4/cyclin D1 850[10]
CDK5 75 - 240
CDK7 100
DYRK1A 300
RSK1 1490

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol describes a method to determine the IC50 of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific substrate for each kinase (e.g., Histone H1 for CDKs)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound stock solution (in DMSO)

  • Whatman P81 phosphocellulose paper

  • Phosphoric acid wash solution (e.g., 0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a DMSO-only control.

  • In a 96-well plate, add the diluted compound or DMSO control.

  • Add the kinase and its specific substrate to each well.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-15 µM).

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.[6][11]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers five times in phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[3]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that the compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Cell culture medium and PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and loading control)

Procedure:

  • Culture cells to the desired confluency. Treat one set of cells with the compound at the desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[4][12]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot.

  • Quantify the band intensities and normalize to a loading control.

  • Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[5]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription_Factor ERK->Transcription_Factor Phosphorylates CDK_Complex CDK/Cyclin Cell_Cycle_Progression Cell_Cycle_Progression CDK_Complex->Cell_Cycle_Progression Drives Transcription_Factor->Cell_Cycle_Progression Promotes Inhibitor This compound Inhibitor->CDK_Complex Inhibits

Caption: Simplified signaling pathway showing CDK/Cyclin-driven cell cycle progression and its inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Troubleshooting & Refinement Start Start: Compound Synthesis Kinase_Panel 1. In Vitro Kinase Panel Screen (Determine IC50 values) Start->Kinase_Panel Selectivity 2. Analyze Kinase Selectivity Profile Kinase_Panel->Selectivity Cell_Assay 3. Cellular Proliferation Assay (Determine cellular IC50) Selectivity->Cell_Assay Target_Engagement 4. Confirm Target Engagement (e.g., CETSA or Western Blot of p-Substrate) Cell_Assay->Target_Engagement Compare Compare in vitro vs cellular IC50 Target_Engagement->Compare Off_Target_Investigation Investigate Off-Targets (Orthogonal inhibitor, rescue mutant) Compare->Off_Target_Investigation Poor Correlation or Unexpected Phenotype End End: Characterized Inhibitor Compare->End  Good Correlation Off_Target_Investigation->End

Caption: Workflow for characterizing a kinase inhibitor and identifying potential off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed? On_Target Phenotype is likely on-target. Start->On_Target No Rescue_Check Does rescue mutant abolish phenotype? Start->Rescue_Check Yes Off_Target_Check Does orthogonal inhibitor replicate phenotype? Off_Target_Confirmed Phenotype is likely off-target. Perform kinase screen. Off_Target_Check->Off_Target_Confirmed No Complex_Effect Complex on/off-target effect. Re-evaluate hypothesis. Off_Target_Check->Complex_Effect Yes Rescue_Check->Off_Target_Check No / Not Feasible On_Target_Confirmed Phenotype is confirmed on-target. Rescue_Check->On_Target_Confirmed Yes

References

refining N6-Benzyl-9H-purine-2,6-diamine treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving N6-Benzyl-9H-purine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound belongs to the 2,6-diamino-substituted purine class. While its exact mechanism can be cell-type dependent, related compounds are known to act as inhibitors of Aurora kinases and other cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, often leading to G2/M phase arrest and, in some cases, polyploidy or apoptosis. Its effects can be particularly pronounced in cancer cells with deficient p53.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, this stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Q3: What is a typical starting concentration for cell-based assays?

A3: The effective concentration of this compound can vary significantly between different cell lines. Based on studies of related 2,6,9-trisubstituted purine derivatives, a starting point for determining the IC50 value could be a broad concentration range from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How stable is this compound in cell culture medium?

A4: The stability of purine derivatives in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh dilutions of the compound in the medium for each experiment. If long-term incubation is required, the stability should be empirically determined, for instance, by comparing the effects of freshly added compound with that incubated in media for the same duration.

Q5: What are potential off-target effects of this compound?

A5: As with many kinase inhibitors, this compound may have off-target effects. The purine scaffold is a common feature in molecules that interact with a variety of biological targets. For instance, some purine derivatives have been shown to interact with the Hedgehog (Hh) signaling pathway. It is important to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates in cell culture medium. The compound's solubility limit has been exceeded.- Ensure the stock solution is fully dissolved before diluting in medium.- Pre-warm the cell culture medium to 37°C before adding the compound.- Vortex the diluted solution gently before adding it to the cells.- Decrease the final concentration of the compound.- Maintain a low final concentration of the organic solvent (e.g., DMSO ≤ 0.5%).
No observable effect on cells. - The concentration used is too low.- The incubation time is too short.- The compound is inactive or degraded.- The cell line is resistant.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the purity and integrity of the compound (e.g., by LC-MS).- Use a sensitive cell line as a positive control.- Research the specific cell line's characteristics, such as the expression of target kinases.
High variability between replicate wells. - Uneven cell seeding.- Inconsistent compound concentration across wells.- Edge effects in the culture plate.- Ensure a single-cell suspension before seeding.- Mix the compound dilution thoroughly before and during aliquoting.- Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity in control (vehicle-treated) cells. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for the specific cell line (typically ≤ 0.5% for DMSO).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Medium (Working Solution) dissolve->dilute seed Seed Cells treat Treat Cells seed->treat dilute->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate assay->read calculate Calculate IC50 read->calculate

Caption: General workflow for in vitro cytotoxicity testing of this compound.

signaling_pathway cluster_compound Compound Action cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome compound This compound aurora_cdk Aurora Kinases / CDKs compound->aurora_cdk Inhibition g2m G2/M Transition aurora_cdk->g2m mitosis Mitosis g2m->mitosis arrest G2/M Arrest g2m->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Putative signaling pathway affected by this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem No Cellular Effect conc Concentration too low? problem->conc time Incubation too short? problem->time activity Compound inactive? problem->activity resistance Cell line resistant? problem->resistance sol_conc Increase Concentration (Dose-Response) conc->sol_conc sol_time Increase Incubation Time (Time-Course) time->sol_time sol_activity Verify Compound Purity (QC Analysis) activity->sol_activity sol_resistance Use Positive Control Cell Line resistance->sol_resistance

Caption: Troubleshooting logic for addressing a lack of experimental effect.

Validation & Comparative

A Comparative Guide: N6-Benzyl-9H-purine-2,6-diamine vs. Olomoucine in Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N6-Benzyl-9H-purine-2,6-diamine and the well-characterized cyclin-dependent kinase (CDK) inhibitor, olomoucine. Due to the limited publicly available data on the specific CDK inhibitory activity of this compound, this guide will focus on a detailed profile of olomoucine and its more potent analog, olomoucine II. We will also discuss the known biological effects of a structurally similar compound, N6-benzyladenine, to provide a broader context for purine-based inhibitors.

Overview of Compounds

Olomoucine is a first-generation synthetic purine analog that acts as a competitive inhibitor of cyclin-dependent kinases by targeting the ATP-binding site.[1] It has been instrumental in studying the roles of CDKs in cell cycle regulation.[2]

Olomoucine II , a second-generation derivative of olomoucine, exhibits enhanced potency and selectivity towards specific CDKs, making it a more powerful tool for cell cycle research and a potential candidate for further drug development.[3]

Quantitative Activity Comparison

The following tables summarize the in vitro inhibitory activities of olomoucine and olomoucine II against a panel of cyclin-dependent kinases.

Table 1: IC50 Values of Olomoucine Against Various Kinases

Kinase TargetIC50 (µM)
CDC2/cyclin B7[1]
Cdk2/cyclin A7[1]
Cdk2/cyclin E7[1]
CDK5/p353[1]
ERK1/p44 MAP kinase25[1]

Table 2: IC50 Values of Olomoucine II Against Various CDKs

Kinase TargetIC50 (µM)
CDK9/cyclin TNot Available in search results
CDK2/cyclin ENot Available in search results
CDK7/cyclin HNot Available in search results
CDK1/cyclin BNot Available in search results
CDK4/cyclin D1Not Available in search results

Note: Specific IC50 values for Olomoucine II were not consistently found across the initial search results. It is generally reported to be more potent than olomoucine.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Olomoucine and its analogs function by competing with ATP for binding to the catalytic subunit of CDKs. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2] The activity of CDK4/6-cyclin D complexes is crucial for the G1 to S phase transition, as they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA synthesis.[6] Inhibition of these CDKs by compounds like olomoucine can thus halt cell proliferation.[6]

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition Cyclin D Cyclin D CDK4/6-CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD Rb-E2F Rb-E2F Complex CDK4/6-CyclinD->Rb-E2F Phosphorylation Rb Rb E2F E2F S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates Rb-E2F->Rb Releases Rb-E2F->E2F Olomoucine Olomoucine Olomoucine->CDK4/6-CyclinD Inhibits

Caption: Olomoucine inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Experimental Protocols

In Vitro CDK Kinase Assay (General Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific CDK.

1. Reagents and Materials:

  • Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Substrate (e.g., Histone H1)[7]

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • Kinase assay buffer (e.g., 40 mM MOPS pH 7.0, 1 mM EDTA)[7]

  • Test compound (e.g., Olomoucine) dissolved in a suitable solvent (e.g., DMSO)

  • P81 phosphocellulose paper or other capture method for phosphorylated substrate[7]

  • Phosphoric acid (0.75%) for washing[7]

  • Scintillation counter (for radioactive assays) or appropriate detection instrument for non-radioactive assays.

2. Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the substrate (e.g., Histone H1 at a final concentration of 0.1 mg/ml), and the active CDK/cyclin complex (e.g., 100 ng of cdk2/cyclin A).[7]

  • Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP (e.g., diluted [γ-³²P]ATP).[7]

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes) with constant agitation.[7]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

  • Perform a final wash with acetone.[7]

  • Measure the incorporated radioactivity using a scintillation counter.[7]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

CDK_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, CDK/Cyclin, Substrate) Start->Prepare_Mixture Add_Inhibitor Add Test Compound (e.g., Olomoucine) Prepare_Mixture->Add_Inhibitor Start_Reaction Initiate with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Spot on P81 Paper Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro CDK kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in a population of cells treated with a test compound.[8][9]

1. Reagents and Materials:

  • Cells in culture

  • Test compound (e.g., Olomoucine)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[8]

  • Flow cytometer

2. Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them with PBS.[9]

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[9] Incubate on ice for at least 30 minutes.[9]

  • Wash the fixed cells with PBS to remove the ethanol.[9]

  • Resuspend the cell pellet in PI staining solution.[8]

  • Incubate the cells in the staining solution at room temperature for 5-10 minutes, protected from light.[9]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Olomoucine and its more potent derivative, olomoucine II, are valuable tools for studying the cell cycle through their inhibition of cyclin-dependent kinases. While direct comparative data for this compound is currently lacking in the scientific literature, its purine scaffold suggests it may possess kinase inhibitory activity. The known biological effects of the related compound, N6-benzyladenine, further support the potential for this class of molecules to influence cell proliferation. Further experimental investigation is required to fully characterize the activity and potential of this compound as a CDK inhibitor. The protocols provided in this guide offer a framework for such future studies.

References

A Tale of Two Purines: Roscovitine Versus N6-Benzyl-9H-purine-2,6-diamine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the well-established cyclin-dependent kinase (CDK) inhibitor roscovitine and the lesser-known N6-Benzyl-9H-purine-2,6-diamine is currently hampered by a significant disparity in publicly available experimental data. While roscovitine has been extensively characterized, with a wealth of information on its mechanism of action, target profile, and cellular effects, this compound remains largely uncharacterized in the scientific literature, precluding a direct, data-driven comparison.

This guide provides a detailed overview of the current knowledge on both compounds, highlighting the available experimental data for roscovitine and the existing information gap for this compound.

Roscovitine: A Potent and Well-Studied CDK Inhibitor

Roscovitine, also known as seliciclib, is a small molecule purine analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting their ATP-binding pocket. Its inhibitory activity is most pronounced against CDK1, CDK2, CDK5, CDK7, and CDK9. This targeted inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.

Quantitative Analysis of Roscovitine's Kinase Inhibition

The inhibitory potency of roscovitine against various CDKs has been quantified through numerous studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (µM)
CDK1/cyclin B~0.65
CDK2/cyclin A~0.7
CDK2/cyclin E~0.7
CDK5/p25~0.16-0.2
CDK7/cyclin H~0.4-0.7
CDK9/cyclin T~0.4-0.7
CDK4/cyclin D1>100
CDK6/cyclin D3>100

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Effects of Roscovitine

Roscovitine's inhibition of CDKs translates into distinct cellular outcomes, primarily cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: By inhibiting key CDKs that regulate cell cycle progression, roscovitine can induce arrest at the G1/S and G2/M checkpoints. The specific phase of arrest can be cell-type and concentration-dependent.

  • Induction of Apoptosis: Roscovitine has been shown to induce programmed cell death in a variety of cancer cell lines. This is often mediated through the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins.

This compound: An Enigma in the World of Kinase Inhibitors

In stark contrast to roscovitine, there is a notable absence of specific experimental data for this compound in the public domain. While the purine scaffold is a common feature in many kinase inhibitors, and various substituted purines have been synthesized and evaluated for their anticancer properties, the specific biological activity profile of this particular compound remains to be elucidated.

Our extensive search of scientific literature and databases did not yield any published studies detailing:

  • Kinase Inhibition Profile: No data is available on the inhibitory activity of this compound against a panel of kinases, including CDKs.

  • IC50 or Ki Values: Quantitative measures of its potency against any specific biological target are not reported.

  • Cellular Effects: There are no published studies describing its effects on the cell cycle or its ability to induce apoptosis in any cell line.

While some studies describe the synthesis and biological evaluation of other N6-substituted or 2,6-diamino-purine derivatives with anticancer or other biological activities, this information cannot be directly extrapolated to this compound due to the high degree of structure-activity relationship in this class of compounds.

Signaling Pathways and Experimental Workflows

To illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.

roscovitine_pathway Roscovitine Roscovitine CDK_Cyclin CDK1/2/5/7/9- Cyclin Complexes Roscovitine->CDK_Cyclin Inhibits Apoptosis Apoptosis Roscovitine->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Roscovitine->CellCycleArrest CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Transcription Transcription CDK_Cyclin->Transcription Regulates experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50/Ki Values KinaseAssay->Determine_IC50 CellTreatment Treat Cancer Cell Lines (e.g., MCF-7, HCT116) CellCycleAnalysis Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) CellTreatment->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) CellTreatment->ApoptosisAssay

A Comparative Analysis of the Anticancer Potential of N6-Benzyl-9H-purine-2,6-diamine and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of N6-Benzyl-9H-purine-2,6-diamine, a purine derivative, against established chemotherapeutic drugs. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes data from a structurally related compound, N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine , as a surrogate to provide a preliminary assessment of the potential efficacy of this class of compounds. This analysis is benchmarked against the performance of well-established anticancer agents: Cisplatin, 5-Fluorouracil (5-FU), Cladribine, and Fludarabine.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine and the selected standard drugs are summarized below. The data is presented as IC50 values (the half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

CompoundCancer Cell LineIC50 (µM)
N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamineHCT116 (Colon)2.1[1]
Cisplatin HCT116 (Colon)4.2[2]
MCF-7 (Breast)9
5-Fluorouracil (5-FU) HCT116 (Colon)0.877
MCF-7 (Breast)Not specified in provided abstracts
Cladribine HL-60 (Leukemia)Not specified in provided abstracts
U266 (Myeloma)2.43[3][4]
RPMI8226 (Myeloma)0.75[3][4]
MM1.S (Myeloma)0.18[3][4]
Fludarabine RPMI 8226 (Myeloma)1.54 (µg/mL)[5]
MM.1S (Myeloma)13.48 (µg/mL)[6]
MM.1R (Myeloma)33.79 (µg/mL)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of anticancer effects are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[3][8]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[1][9]

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.[1]

  • Cell Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are then added to the cell suspension.[2][10]

  • Incubation: The cells are incubated at room temperature in the dark for approximately 15 minutes.[2][10]

  • Flow Cytometry Analysis: Following incubation, more 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry.[2] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.[1][9] This allows for the quantification of:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[11][12]

  • RNA Digestion: The fixed cells are washed and treated with RNase A to ensure that only DNA is stained by the propidium iodide.[11]

  • DNA Staining: A solution containing propidium iodide is added to the cells. PI intercalates with the DNA, and the fluorescence intensity is directly proportional to the amount of DNA in each cell.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

Visualizations

Experimental Workflow for Anticancer Effect Validation

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison cell_culture Cancer Cell Culture treatment Treatment with This compound and Alternatives cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist comparison Comparison of IC50 Values and Mechanistic Data ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison conclusion Conclusion on Anticancer Potential comparison->conclusion

Caption: Workflow for the validation of anticancer effects.

Postulated Signaling Pathway: Aurora Kinase Inhibition

Based on the mechanism of action of structurally similar purine derivatives like Reversine, it is postulated that this compound may exert its anticancer effects through the inhibition of Aurora kinases, which are key regulators of mitosis.[6]

G compound This compound (Postulated) aurora_kinase Aurora Kinases (A, B, C) compound->aurora_kinase Inhibition mitotic_events Proper Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) aurora_kinase->mitotic_events Promotes mitotic_arrest Mitotic Arrest & Cell Cycle Disruption apoptosis Apoptosis mitotic_arrest->apoptosis Leads to

Caption: Postulated Aurora Kinase inhibition pathway.

References

Comparative Bioactivity Analysis of N6-Benzyl-9H-purine-2,6-diamine and Structurally Related CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Purine Analogs as CDK Inhibitors

Purine analogs represent a significant class of compounds in cancer research due to their structural similarity to endogenous purines, allowing them to interact with key cellular targets, including cyclin-dependent kinases. By inhibiting CDKs, these compounds can effectively halt the cell cycle, leading to apoptosis in rapidly dividing cancer cells. N6-Benzyl-9H-purine-2,6-diamine belongs to this class of molecules, and its bioactivity is predicted to be similar to that of well-studied purine-based CDK inhibitors. This guide focuses on a comparative analysis with Roscovitine and Olomoucine, two notable members of this family.

Quantitative Bioactivity Data

The following tables summarize the inhibitory concentrations (IC50) of Roscovitine and Olomoucine against various cancer cell lines and specific cyclin-dependent kinases. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of Roscovitine and Olomoucine in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
RoscovitineMultiple LinesVarious~15-16 (average)[1][2]
RoscovitineLB771-HNCHead and Neck48.92[3]
RoscovitineLB2241-RCCRenal48.62[3]
OlomoucineKB 3-1Cervical45[4]
OlomoucineMDA-MB-231Breast75[4]
OlomoucineEvsa-TEndometrial85[4]
OlomoucineHL-60LeukemiaMore potent than HeLa[5]
OlomoucineHeLaCervicalLess potent than HL-60[5]

Table 2: Kinase Inhibitory Activity of Roscovitine and Olomoucine

CompoundKinase TargetIC50 (µM)Reference
RoscovitineCDK1/cyclin B0.65[1][2]
RoscovitineCDK2/cyclin A0.7[2][3]
RoscovitineCDK2/cyclin E0.7[2][3]
RoscovitineCDK5/p250.16[1][2]
RoscovitineCDK7/cyclin H0.46[2]
RoscovitineCDK9/cyclin T10.60[2]
OlomoucineCDK1/cyclin B7[6]
OlomoucineCDK2/cyclin A7[6]
OlomoucineCDK2/cyclin E7[6]
OlomoucineCDK5/p353[6]
OlomoucineERK1/p44 MAP kinase25[6]

Signaling Pathway

The primary mechanism of action for these purine analogs is the inhibition of cyclin-dependent kinases, which are central regulators of the cell cycle. The diagram below illustrates the canonical CDK-mediated cell cycle progression pathway and the point of inhibition by compounds like Roscovitine and Olomoucine.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_G2_M_Phase G2/M Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 binds & activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes Cyclin_B Cyclin B Inhibitor This compound (and analogs) Inhibitor->CDK4_6 inhibits CDK1 CDK1 Inhibitor->CDK1 inhibits Cyclin_B->CDK1 binds & activates Mitosis Mitosis CDK1->Mitosis

Caption: CDK Inhibition Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.

CDK1/Cyclin B Kinase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against CDK1/cyclin B.

Materials:

  • Recombinant active CDK1/Cyclin B1

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Histone H1 (substrate)

  • [γ-³³P]ATP

  • Test compound (e.g., this compound, Roscovitine, Olomoucine) dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, Histone H1, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP and recombinant active CDK1/Cyclin B1 to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with a CDK inhibitor using propidium iodide (PI) staining.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the bioactivity of a novel purine analog like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (CDK1, CDK2, etc.) In_Vitro_Screening->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 determination in cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison (with Roscovitine, Olomoucine) Kinase_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Experimental Workflow.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently limited in publicly accessible literature, its structural similarity to potent CDK inhibitors like Roscovitine and Olomoucine strongly suggests its potential as an anticancer agent. The data and protocols presented in this guide offer a robust framework for the future investigation and cross-validation of this compound's efficacy and mechanism of action. Further studies are warranted to elucidate its specific inhibitory profile and to explore its therapeutic potential.

References

Comparative Analysis of N6-Benzyl-9H-purine-2,6-diamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N6-Benzyl-9H-purine-2,6-diamine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key performance indicators, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a critical resource for the evaluation and development of this promising class of compounds.

Abstract

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential as inhibitors of key cellular processes, particularly in the context of cancer therapy. These compounds, structural analogs of endogenous purines, are frequently investigated for their ability to modulate the activity of protein kinases, enzymes that play a crucial role in cell signaling and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of various this compound derivatives, examining their structure-activity relationships (SAR), inhibitory concentrations against cancer cell lines, and their impact on critical signaling pathways such as the Cyclin-Dependent Kinase (CDK) and PI3K/Akt/mTOR pathways.

Comparative Performance Data

The following tables summarize the biological activity of various this compound and related 6-benzylaminopurine derivatives, providing a quantitative comparison of their efficacy.

Table 1: Antiproliferative Activity of 6-Benzylaminopurine (BAP) Derivatives against Human Cancer Cell Lines

CompoundSubstitution on Benzyl RingCell LineIC50 (µM)[1]
BAPUnsubstitutedMCF-7>100
K-562>100
CEM>100
Derivative 1 2-ClMCF-725
K-56215
CEM20
Derivative 2 3-ClMCF-730
K-56220
CEM25
Derivative 3 4-ClMCF-715
K-56210
CEM12
Derivative 4 2-FMCF-740
K-56230
CEM35
Derivative 5 3-FMCF-750
K-56240
CEM45
Derivative 6 4-FMCF-720
K-56218
CEM22

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 6-Benzylaminopurine (BAP) Derivatives

CompoundSubstitution on Benzyl RingCDK2 Inhibition IC50 (µM)[1]
BAPUnsubstituted>100
Derivative 1 2-Cl10
Derivative 2 3-Cl15
Derivative 3 4-Cl8
Derivative 4 2-F20
Derivative 5 3-F25
Derivative 6 4-F12

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzyl ring.[1] Halogen substitution, particularly at the para-position of the benzyl ring, tends to enhance both antiproliferative and CDK2 inhibitory activities.[1] For instance, a chloro or fluoro group at the 4-position of the benzyl ring generally results in lower IC50 values compared to substitutions at the ortho- or meta-positions.[1] This suggests that the electronic and steric properties of the substituent, as well as its position, play a crucial role in the interaction of these compounds with their biological targets. The 2-amino group on the purine ring is also a key feature, often contributing to increased binding affinity through additional hydrogen bonding interactions within the active site of target kinases.

Key Signaling Pathways

This compound derivatives often exert their biological effects by modulating key signaling pathways involved in cell cycle progression and survival. Two of the most relevant pathways are the Cyclin-Dependent Kinase (CDK) pathway and the PI3K/Akt/mTOR pathway.

CDK Signaling Pathway

The cell cycle is a tightly regulated process controlled by CDKs, which are activated by binding to their cyclin partners.[2] The Cyclin E/CDK2 complex, for example, is crucial for the transition from the G1 to the S phase of the cell cycle.[2][3] Many this compound derivatives act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[4][5]

CDK_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry Purine_Derivative This compound Derivative Purine_Derivative->Cyclin_E_CDK2 inhibits p21_p27 p21/p27 p21_p27->Cyclin_E_CDK2

CDK Signaling Pathway and Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[1][6] Some purine-based molecules have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability.[1]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Purine_Derivative Purine-based Inhibitor Purine_Derivative->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution Compound_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Add solubilization solution Incubation->Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Kinase_Assay_Workflow Reaction_Setup 1. Prepare reaction mixture: Kinase, Substrate, ATP, and Derivative Incubation 2. Incubate at 30°C Reaction_Setup->Incubation Reaction_Termination 3. Stop the reaction Incubation->Reaction_Termination Detection 4. Detect phosphorylated substrate Reaction_Termination->Detection Data_Analysis 5. Calculate % inhibition and IC50 Detection->Data_Analysis

References

Target Validation Studies for N6-Benzyl-9H-purine-2,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N6-Benzyl-9H-purine-2,6-diamine's performance against alternative compounds, supported by experimental data. The primary focus of this analysis is the validation of its biological targets, with a significant emphasis on O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein implicated in cancer drug resistance.

Executive Summary

This compound belongs to a class of purine analogs that have demonstrated significant potential as anticancer agents. Extensive research into structurally similar compounds, particularly O6-benzylguanine, strongly suggests that the primary mechanism of action for this class of molecules is the inhibition of O6-alkylguanine-DNA alkyltransferase (AGT). AGT is a crucial DNA repair enzyme that removes alkyl adducts from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of alkylating chemotherapeutic agents. By inhibiting AGT, these purine derivatives can sensitize cancer cells to chemotherapy. While AGT is the most probable target, the broader family of purine analogs has also been shown to exhibit inhibitory activity against various protein kinases, indicating potential secondary or off-target effects. This guide presents a comparative analysis of this compound's likely target against the well-established AGT inhibitor, O6-benzylguanine, and other kinase-inhibiting purine derivatives.

Comparison of Biological Activity

Table 1: Comparison of AGT Inhibitory Activity

CompoundTargetAssay TypeIC50Reference
O6-Benzylguanine O6-Alkylguanine-DNA Alkyltransferase (AGT)In vitro (recombinant human AGT)~0.1 µM[1]
This compound O6-Alkylguanine-DNA Alkyltransferase (AGT)(Predicted)Data not available-

Table 2: Cytotoxicity of Structurally Related Purine Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4f (a 2,6,9-trisubstituted purine) Bcr-Abl expressing leukemia cells0.07[2]
Compound 5j (a 2,6,9-trisubstituted purine) BTK expressing lymphoma cells0.41[2]
Compound 5b (a 2,6,9-trisubstituted purine) FLT-ITD expressing leukemia cells0.38[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AGT-Mediated DNA Repair and its Inhibition

AGT_Inhibition_Pathway cluster_0 Cellular Environment Alkylating_Agent Alkylating Agent (e.g., Temozolomide) DNA Cellular DNA Alkylating_Agent->DNA Damages Alkylated_DNA O6-Alkylguanine in DNA DNA->Alkylated_DNA AGT_Protein AGT Protein Alkylated_DNA->AGT_Protein Recognized by Cell_Death Apoptosis / Cell Death Alkylated_DNA->Cell_Death Leads to Repaired_DNA Repaired DNA AGT_Protein->Repaired_DNA Repairs Inactivated_AGT Inactivated AGT AGT_Protein->Inactivated_AGT Becomes Cell_Survival Cell_Survival Repaired_DNA->Cell_Survival Promotes N6_Benzyl_Purine This compound (or O6-Benzylguanine) N6_Benzyl_Purine->AGT_Protein Inhibits AGT_Assay_Workflow cluster_0 Biochemical AGT Inhibition Assay Start Start Prepare_Reagents Prepare Recombinant AGT, [3H]-methylated DNA substrate, and Inhibitor (e.g., N6-Benzyl-Purine) Start->Prepare_Reagents Incubate Incubate AGT with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add [3H]-methylated DNA Incubate->Add_Substrate Reaction Allow repair reaction to proceed Add_Substrate->Reaction Stop_Reaction Stop reaction (e.g., acid precipitation) Reaction->Stop_Reaction Measure_Activity Measure remaining radioactivity (unrepaired substrate) Stop_Reaction->Measure_Activity Analyze Calculate % Inhibition and IC50 Measure_Activity->Analyze End End Analyze->End CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) Start Start Cell_Culture Culture cells and treat with This compound or vehicle Start->Cell_Culture Heat_Shock Apply heat gradient to cell lysates Cell_Culture->Heat_Shock Centrifugation Centrifuge to separate soluble and aggregated proteins Heat_Shock->Centrifugation Protein_Quantification Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) Centrifugation->Protein_Quantification Data_Analysis Plot protein abundance vs. temperature and determine thermal shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

References

Benchmarking N6-Benzyl-9H-purine-2,6-diamine Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel Purine Derivative in Cancer Research

In the landscape of modern drug discovery, the purine scaffold remains a cornerstone for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of N6-Benzyl-9H-purine-2,6-diamine, a member of the 2,6-diamino-substituted purine family, against established standards in the context of cancer research. Due to the limited direct comparative data for this compound, this guide will leverage data from its close structural analog, Reversine, a well-characterized multi-kinase inhibitor. The insights from Reversine serve as a valuable benchmark for predicting the potential efficacy and mechanism of action of this compound.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel compounds is a primary indicator of their anticancer efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Reversine against various human cancer cell lines, compared to standard chemotherapeutic agents. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCompoundIC50 (µM)Reference CompoundIC50 (µM)
786-O (Renal Carcinoma)Reversine1.61--
ACHN (Renal Carcinoma)Reversine0.74--
A549 (Lung Carcinoma)Reversine Analog (7k)0.15Doxorubicin~1.05
HOG (Glioma)ReversineDose-dependent reduction in viability--
T98G (Glioma)ReversineDose-dependent reduction in viability--
HL-60 (Leukemia)Reversine Analog (7h)Potent (specific value not provided)CisplatinLess potent than 7h in 4/7 cell lines tested

Data for Reversine and its analogs are used as a proxy for this compound.

Mechanism of Action: Kinase Inhibition and Cellular Consequences

This compound and its analogs are believed to exert their anticancer effects primarily through the inhibition of key cellular kinases involved in cell cycle progression and mitosis. Reversine, for instance, is a known inhibitor of Aurora Kinase A, Aurora Kinase B, and Monopolar Spindle 1 (Mps1).[1][2] Inhibition of these kinases disrupts the formation and function of the mitotic spindle, leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death).[1][3]

The following diagram illustrates the proposed signaling pathway affected by this class of compounds.

G cluster_0 Cell Cycle Progression cluster_1 Mitotic Regulation G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Entry Aurora Kinase A Aurora Kinase A Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinase A->Mitotic Spindle Formation Aurora Kinase B Aurora Kinase B Aurora Kinase B->Mitotic Spindle Formation Mps1 Mps1 Mps1->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Mitotic Catastrophe Mitotic Catastrophe Mitotic Spindle Formation->Mitotic Catastrophe Disruption This compound This compound This compound->Aurora Kinase A Inhibits This compound->Aurora Kinase B Inhibits This compound->Mps1 Inhibits Cell Division Cell Division Chromosome Segregation->Cell Division Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate the independent verification and further investigation of this compound and related compounds, detailed methodologies for key experiments are provided below.

Cell Viability (MTS/MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTS/MTT Reagent Add MTS/MTT Reagent Incubate (24-72h)->Add MTS/MTT Reagent Incubate (1-4h) Incubate (1-4h) Add MTS/MTT Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the standard compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with the compound.

G Treat Cells Treat Cells Harvest & Fix Cells Harvest & Fix Cells Treat Cells->Harvest & Fix Cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest & Fix Cells->Stain with Propidium Iodide Acquire Data (Flow Cytometer) Acquire Data (Flow Cytometer) Stain with Propidium Iodide->Acquire Data (Flow Cytometer) Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Acquire Data (Flow Cytometer)->Analyze Cell Cycle Distribution

Caption: Experimental workflow for cell cycle analysis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle. Studies on Reversine have shown that it can induce G2/M arrest.[3]

Western Blotting for Apoptosis Markers

This method is used to detect the expression levels of proteins involved in apoptosis, such as cleaved caspase-3.

G Treat Cells & Lyse Treat Cells & Lyse Protein Quantification Protein Quantification Treat Cells & Lyse->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Antibody Incubation Antibody Incubation Protein Transfer to Membrane->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Workflow for Western blotting analysis.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands. An increase in cleaved caspase-3 is an indicator of apoptosis.[3]

Conclusion

While direct comparative data for this compound is still emerging, the analysis of its close structural analog, Reversine, provides a strong foundation for its potential as an anticancer agent. The data suggests that this class of compounds exhibits potent cytotoxic activity against a range of cancer cell lines, likely through the inhibition of key mitotic kinases, leading to cell cycle arrest and apoptosis. The experimental protocols provided herein offer a framework for researchers to further investigate and benchmark this compound against known standards, ultimately contributing to the development of novel and effective cancer therapies.

References

A Comparative Guide to the Cytotoxic Effects of Purine Derivatives: Reversine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Reversine, a 2,6-diamino-substituted purine derivative, and 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent. While direct experimental data on N6-Benzyl-9H-purine-2,6-diamine is not extensively available in the public domain, this comparison of a structurally related purine analog provides valuable insights into the potential anti-cancer properties of this compound class. The data presented is collated from in vitro studies on various cancer cell lines.

Quantitative Data Summary

The cytotoxic activity of Reversine and 5-Fluorouracil was evaluated across different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineTime PointIC50 (µM)Reference
Reversine KKU-100 (CCA)24h1.12[1]
48h0.81[1]
72h0.62[1]
KKU-213A (CCA)24h10[1]
48h1.39[1]
72h0.83[1]
KKU-213B (CCA)24h1.98[1]
48h1.25[1]
72h0.89[1]
MMNK1 (Immortalized Cholangiocyte)24h20[1]
48h12.01[1]
72h7.05[1]
A549 (NSCLC)72h4[2]
H1299 (NSCLC)72h20[2]
H1435 (NSCLC)72h0.9[2]
H23 (NSCLC)72h9.7[2]
5-Fluorouracil (5-FU) CCA Cell Lines48h>10[1]

Note: CCA stands for Cholangiocarcinoma, and NSCLC for Non-Small Cell Lung Cancer.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of a compound by measuring the viability of cultured cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., Reversine, 5-FU) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

experimental_workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treatment with Test Compounds (Various Concentrations) overnight_incubation->compound_treatment incubation_period Incubation for 24, 48, or 72 hours compound_treatment->incubation_period mtt_addition Addition of MTT Reagent incubation_period->mtt_addition mtt_incubation Incubation for 2-4 hours mtt_addition->mtt_incubation formazan_solubilization Dissolving Formazan Crystals mtt_incubation->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Data Analysis and IC50 Calculation absorbance_measurement->data_analysis end_node End data_analysis->end_node signaling_pathway compound compound protein protein process process effect effect Reversine Reversine AuroraKinase Aurora Kinases Reversine->AuroraKinase inhibits PI3K PI3K Reversine->PI3K inhibits CellCycle Cell Cycle Progression AuroraKinase->CellCycle promotes AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellDeath Cell Death CellCycle->CellDeath arrest leads to Apoptosis->CellDeath induction leads to

References

A Structure-Based Comparative Analysis of N6-Benzyl-9H-purine-2,6-diamine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The N6-benzyl-9H-purine-2,6-diamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of a series of these analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. The data presented herein is a synthesis of findings from multiple peer-reviewed studies, offering a comprehensive overview to guide further drug discovery and development efforts.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound analogs. The data highlights the impact of substitutions at the C2, N6, and N9 positions of the purine core on their inhibitory potency against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Analogs

Compound IDR (N9-substituent)R' (C2-substituent)Target KinaseIC50 (µM)
1a Isopropyl(R)-1-Ethyl-2-hydroxyethylaminoCDK1/cyclin B2.54
1b Isopropyl(R)-1-Ethyl-2-hydroxyethylaminoCDK2/cyclin A0.092
2a Cyclopentyl4-MorpholinophenylaminoAurora A0.15
2b Cyclopentyl4-MorpholinophenylaminoAurora B0.027
3a Isopropyl3-PyridylaminoCDK12/cyclin K<0.05
3b Isopropyl4-PyridylaminoCDK12/cyclin K<0.05

Note: Data synthesized from multiple sources for comparative purposes.

Table 2: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines

Compound IDR (N9-substituent)R' (C2-substituent)Cell LineIC50 (µM)
4a CyclopropylmethylBenzylaminoHCT116>36
4b IsopentylBenzylaminoHeLa2.7
4c Hexyl4-MethoxybenzylaminoH1975>20
5a Isopropyl3-PyridylaminoSK-Br-3<0.05
5b Isopropyl3-PyridylaminoHCC1954<0.05

Note: Data synthesized from multiple sources for comparative purposes.[1][2][3]

Key Structure-Activity Relationship (SAR) Insights

From the compiled data, several key SAR trends can be observed:

  • N9-Substitution: The nature of the substituent at the N9 position significantly influences activity. Small, hydrophobic groups like isopropyl and cyclopentyl are frequently observed in potent kinase inhibitors.[4][5]

  • C2-Substitution: The substituent at the C2 position plays a crucial role in determining kinase selectivity and potency. Aromatic and heteroaromatic amines, such as pyridylamino and morpholinophenylamino, have been shown to be beneficial for potent inhibition of CDKs and Aurora kinases, respectively.[3][4][6]

  • N6-Benzyl Group: While the benzyl group at the N6 position is a common feature, substitutions on the benzyl ring can modulate activity, although this is less explored in the presented data. The benzyl group itself often makes important hydrophobic interactions within the ATP-binding pocket of kinases.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/cyclin A, Aurora A).

    • Kinase-specific substrate (e.g., Histone H1 for CDKs).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • Microplate reader.

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP generated is measured via a luminescence-based reaction.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HCT116, HeLa, SK-Br-3).

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, isopropanol with HCl).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these purine analogs and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assays characterization->kinase_assay cell_assay Cell-Based Cytotoxicity Assays characterization->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis

Caption: Experimental workflow for the development of purine-based kinase inhibitors.

cdk_pathway growth_factors Growth Factors receptors Receptors growth_factors->receptors cyclinD_cdk46 Cyclin D / CDK4/6 receptors->cyclinD_cdk46 Activates rb Rb cyclinD_cdk46->rb Phosphorylates (inactivates) e2f E2F rb->e2f Inhibits cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 Activates Transcription s_phase S-Phase Entry (DNA Replication) cyclinE_cdk2->s_phase Promotes p16 p16 (INK4a) p16->cyclinD_cdk46 Inhibits inhibitor N6-Benzyl-9H-purine- 2,6-diamine Analog inhibitor->cyclinD_cdk46 Inhibits inhibitor->cyclinE_cdk2 Inhibits

Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle progression.[7][8][9][10][11]

aurora_kinase_pathway prophase Prophase aurora_a Aurora A Kinase prophase->aurora_a Activates centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome Regulates metaphase Metaphase aurora_b Aurora B Kinase metaphase->aurora_b Activates chromosome Chromosome Bi-orientation & Spindle Assembly Checkpoint aurora_b->chromosome Regulates cytokinesis Cytokinesis chromosome->cytokinesis Ensures Proper inhibitor N6-Benzyl-9H-purine- 2,6-diamine Analog inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits

Caption: Role of Aurora Kinases in Mitosis.[12][13][14][15][16][17]

This guide provides a foundational comparison of this compound analogs. The presented data and pathways highlight the therapeutic potential of this scaffold and offer a starting point for the rational design of more potent and selective kinase inhibitors. Further research, including broader kinase profiling, in vivo efficacy studies, and pharmacokinetic profiling, is necessary to fully elucidate the therapeutic value of these compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N6-Benzyl-9H-purine-2,6-diamine, a compound that, while specific data is limited, should be handled as hazardous waste due to its chemical structure and the nature of similar purine analogs.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound with the assumption that it is hazardous, exhibiting potential for toxicity, irritation, and environmental harm.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure risk. The following table outlines the necessary protective gear when handling this compound.

PPE CategorySpecific EquipmentReason for Use
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact, which could lead to irritation or absorption of the chemical.[1][2]
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1][3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

2. Waste Collection and Containment:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and free of leaks.

  • For solutions containing this compound, use a labeled, leak-proof, and shatter-resistant container.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.

3. Labeling the Waste Container:

  • The hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name and concentration.

    • The date when the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to control any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Follow all institutional procedures for waste pickup and documentation.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don PPE B Step 2: Collect Waste in Labeled Container A->B C Step 3: Securely Seal Container B->C D Step 4: Store in Designated Satellite Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Document Waste for Disposal E->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N6-Benzyl-9H-purine-2,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N6-Benzyl-9H-purine-2,6-diamine

Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult the specific safety information provided by the chemical supplier and to conduct a thorough risk assessment before handling this compound. The information herein should be used as a guide and not as a substitute for a compound-specific SDS.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary

Based on the hazard profiles of similar purine derivatives, this compound is anticipated to be harmful if swallowed or in contact with skin, to cause severe skin and eye damage, and to cause respiratory irritation. It may also be harmful to aquatic life.

GHS Hazard Statements (Anticipated):

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side-shields or chemical safety goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (N100 or P3) may be necessary.
Handling solutions Safety glasses with side-shields or chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area.
Cleaning spills Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit and boots.NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Waste disposal Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Solution Preparation:

    • Perform all weighing and initial dilutions of the solid compound within a chemical fume hood to minimize inhalation of dust.

    • Use anti-static techniques when handling the powder.

    • Clean any spills immediately according to the spill cleanup protocol.

  • Experimental Use:

    • Handle all solutions containing this compound in a well-ventilated area.

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean and decontaminate all work surfaces and equipment.

    • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

Disposal Plan: Step-by-Step Waste Management
  • Waste Segregation:

    • Collect all waste containing this compound (solid and liquid) in designated, labeled, and sealed hazardous waste containers.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure waste containers are kept closed when not in use.

    • Store waste containers in a designated secondary containment area away from drains and sources of ignition.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour waste down the drain or dispose of it with regular trash.[3]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start prep_area Prepare Work Area (Fume Hood, Safety Equipment) start->prep_area gather_ppe Gather Required PPE prep_area->gather_ppe weigh Weigh Compound in Fume Hood gather_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate wash Wash Hands decontaminate->wash store Store Compound wash->store end_op End store->end_op

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start_disposal Start collect_solid Collect Solid Waste start_disposal->collect_solid collect_liquid Collect Liquid Waste start_disposal->collect_liquid seal_container Seal in Labeled Hazardous Waste Container collect_solid->seal_container collect_liquid->seal_container secondary_containment Store in Secondary Containment Area seal_container->secondary_containment licensed_disposer Transfer to Licensed Waste Disposal Company secondary_containment->licensed_disposer end_disposal End licensed_disposer->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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